molecular formula C8H5F3N2OS B057679 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine CAS No. 235101-36-7

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Cat. No.: B057679
CAS No.: 235101-36-7
M. Wt: 234.2 g/mol
InChI Key: YSURRMGJTOKALN-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine ( 235101-36-7) is a high-value benzothiazole derivative supplied for advanced pharmaceutical and biological research. This compound features a benzothiazole core, a scaffold recognized for its ability to sterically "lock" onto amyloid fibrils, making it a promising targeting moiety for investigating amyloid-β (Aβ) deposits associated with neurodegenerative conditions like Alzheimer's disease . Beyond its application in neuroscience, the benzo[d]thiazol-2-amine structure is a key heterocycle in developing novel anticancer agents. Recent molecular docking studies suggest that such derivatives can exhibit strong binding affinities to targets like the Human Epidermal growth factor receptor (HER) enzyme and DNA, indicating significant potential for use in cancer therapy research . Specifications: • CAS Number: 235101-36-7 • Molecular Formula: C₈H₅F₃N₂OS • Molecular Weight: 234.20 g/mol • MDL Number: MFCD11189728 Safety Information: Signal Word: Warning. Hazard Statements: H302-H315-H319-H335 . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(trifluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-2-1-3-5-6(4)13-7(12)15-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSURRMGJTOKALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442803
Record name 2-Amino-4-trifluoromethoxybenzothiazol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235101-36-7
Record name 2-Amino-4-trifluoromethoxybenzothiazol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethoxy)-1,3-benzothiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, a molecule of significant interest in medicinal chemistry and drug discovery. This document outlines a detailed experimental protocol for its synthesis, presents its expected analytical characterization data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Protocol

The synthesis of this compound can be achieved through a well-established electrophilic cyclization reaction, commonly known as the Hugerschoff synthesis of 2-aminobenzothiazoles. This method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium. The proposed synthetic route is adapted from the successful synthesis of its regioisomer, 2-amino-6-trifluoromethoxy-benzothiazole.[1][2]

1.1. Reaction Scheme

The synthesis proceeds via the reaction of 3-(trifluoromethoxy)aniline with potassium thiocyanate and bromine in glacial acetic acid.

Diagram of the synthetic reaction will be provided in the visualization section.

1.2. Experimental Procedure

The following protocol details the step-by-step procedure for the synthesis of this compound:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Initial Mixture: To the flask, add 3-(trifluoromethoxy)aniline and potassium thiocyanate in glacial acetic acid. Stir the mixture at room temperature until all solids are dissolved.

  • Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of approximately one hour. Maintain the reaction temperature at ambient temperature.

  • Reaction: After the complete addition of bromine, continue to stir the reaction mixture overnight at room temperature to ensure the completion of the reaction.

  • Work-up: Pour the reaction mixture into a beaker containing a significant volume of water. Cool the resulting mixture in an ice bath.

  • Neutralization and Precipitation: Neutralize the acidic mixture by the careful addition of an ammonia solution. This will precipitate the crude product.

  • Isolation: Isolate the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. Based on the analysis of structurally related compounds, the following characterization data are expected:[3][4][5]

Table 1: Predicted Physicochemical and Spectroscopic Data

ParameterPredicted Value
Molecular Formula C₈H₅F₃N₂OS
Molecular Weight 234.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a defined melting point
¹H NMR (DMSO-d₆) δ ~7.8 (br s, 2H, -NH₂), 7.0-7.5 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆) δ ~168 (C=N), 150-152 (Ar-C), 130-135 (Ar-C), 120.4 (q, J ≈ 257 Hz, -OCF₃), 110-125 (Ar-CH)
¹⁹F NMR (DMSO-d₆) δ ~ -58 to -60 (s, -OCF₃)
Mass Spectrometry (ESI-MS) m/z 235.0 [M+H]⁺

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: 3-(Trifluoromethoxy)aniline Potassium Thiocyanate Reaction Electrophilic Cyclization Start->Reaction Reagents Reagents: Bromine Glacial Acetic Acid Reagents->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Overnight Purification Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and expected data will aid researchers in the successful preparation and identification of this promising heterocyclic compound for further investigation in drug development and related scientific fields.

References

Technical Guide: Physicochemical Properties and Biological Profile of 2-amino-4-(trifluoromethoxy)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties for 2-amino-4-(trifluoromethoxy)benzothiazole have been predicted using computational models. These values should be considered estimates and require experimental verification.

PropertyPredicted ValueNotes
Molecular Formula C₈H₅F₃N₂OS-
Molecular Weight 250.20 g/mol -
Melting Point 160-165 °CPrediction based on structural similarity to related compounds.
Boiling Point ~350 °C at 760 mmHgEstimated value; likely to decompose at higher temperatures.
pKa (most basic) 3.5 - 4.5Estimated for the amino group, influenced by the electron-withdrawing trifluoromethoxy group.
LogP 2.8 - 3.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Aqueous Solubility LowPredicted to be poorly soluble in water, typical for this class of compounds.

Synthesis Methodology: A Generalized Protocol

While a specific protocol for 2-amino-4-(trifluoromethoxy)benzothiazole is not published, a common and adaptable method for the synthesis of substituted 2-aminobenzothiazoles is the oxidative cyclization of the corresponding substituted aniline. The following is a generalized experimental protocol adapted from the synthesis of its isomer, Riluzole.[1][2][3][4]

Reaction Scheme

G cluster_reactants Reactants cluster_solvent Solvent cluster_process Process cluster_product Product A 3-(Trifluoromethoxy)aniline P1 Reaction Mixture A->P1 B Ammonium Thiocyanate B->P1 C Oxidizing Agent (e.g., Bromine or Potassium Persulfate) C->P1 D Glacial Acetic Acid D->P1 P2 Oxidative Cyclization P1->P2 Stirring at controlled temperature P3 Precipitation & Filtration P2->P3 Addition of water and base P4 Purification (Recrystallization) P3->P4 Crude product Z 2-amino-4-(trifluoromethoxy)benzothiazole P4->Z Purified product

Caption: Generalized workflow for the synthesis of 2-amino-4-(trifluoromethoxy)benzothiazole.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-(trifluoromethoxy)aniline in glacial acetic acid.

  • Thiocyanate Addition: Add ammonium thiocyanate to the solution and stir the mixture at room temperature.

  • Oxidative Cyclization: Cool the reaction mixture in an ice bath. Slowly add a solution of the oxidizing agent (e.g., bromine in glacial acetic acid or potassium persulfate) dropwise, maintaining a low temperature (typically 0-10 °C).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Pour the reaction mixture into a beaker of ice water. Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Biological Activity and Potential Signaling Pathways (Inferred from Riluzole)

The biological activity of 2-amino-4-(trifluoromethoxy)benzothiazole has not been reported. However, its isomer, Riluzole, is a well-characterized neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[5] The mechanisms of action of Riluzole likely provide the most relevant starting point for investigating the biological potential of the 4-substituted isomer.

Riluzole's neuroprotective effects are multifactorial, primarily involving the modulation of glutamatergic neurotransmission and neuronal excitability.[6][7]

Modulation of Glutamate Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation (excitotoxicity) is implicated in neuronal cell death in various neurodegenerative diseases. Riluzole is thought to reduce excitotoxicity through two main mechanisms:

  • Inhibition of Glutamate Release: Riluzole can inhibit the release of glutamate from presynaptic terminals.[6] This is believed to be a consequence of the blockade of voltage-gated sodium channels.[7]

  • Postsynaptic Effects: Riluzole can also block some of the postsynaptic effects of glutamate by acting as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[6]

Inhibition of Voltage-Gated Ion Channels

A key mechanism of Riluzole is its ability to block voltage-gated sodium channels, which reduces neuronal hyperexcitability.[7] It may also affect other ion channels, contributing to its overall neuroprotective profile.

Downstream Signaling Pathways

The modulation of glutamate signaling and ion channel activity by Riluzole leads to the activation of several downstream neuroprotective signaling pathways.

  • MAPK/ERK Pathway: Riluzole has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to the increased production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF), promoting neuronal survival.

  • Protein Kinase C (PKC) Inhibition: Some studies suggest that Riluzole can directly inhibit Protein Kinase C (PKC).[8] Overactivation of certain PKC isoforms can contribute to oxidative stress and neuronal damage. By inhibiting PKC, Riluzole may exert antioxidant and neuroprotective effects.[8]

G cluster_riluzole Riluzole (and potentially 2-amino-4-(trifluoromethoxy)benzothiazole) cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits NMDA_R NMDA Receptors Riluzole->NMDA_R Inhibits (non-competitive) Glutamate_Release Presynaptic Terminal (Glutamate Release) Riluzole->Glutamate_Release Inhibits PKC Protein Kinase C (PKC) Riluzole->PKC Inhibits MAPK MAPK/ERK Pathway Riluzole->MAPK Activates VGSC->Glutamate_Release Activates Glutamate_Release->NMDA_R Activates Neuronal_Survival Neuronal Survival PKC->Neuronal_Survival Inhibits (when overactivated) Neurotrophic_Factors Neurotrophic Factors (BDNF, GDNF) MAPK->Neurotrophic_Factors Upregulates Neurotrophic_Factors->Neuronal_Survival Promotes

Caption: Inferred signaling pathways of 2-amino-4-(trifluoromethoxy)benzothiazole based on Riluzole.

Future Directions

The lack of data on 2-amino-4-(trifluoromethoxy)benzothiazole presents a clear opportunity for further research. Key areas for investigation include:

  • Chemical Synthesis and Characterization: Development and optimization of a synthetic route for this specific isomer, followed by full characterization of its physicochemical properties.

  • In Vitro Biological Screening: Evaluation of its activity on key targets such as voltage-gated sodium channels, glutamate receptors, and protein kinases.

  • Neuroprotection Assays: Assessment of its potential to protect neurons from various insults, such as excitotoxicity and oxidative stress, in cell-based models.

  • Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.

This technical guide provides a comprehensive overview based on the available information for related compounds. It is intended to serve as a valuable resource for initiating and guiding future research into the specific properties and potential applications of 2-amino-4-(trifluoromethoxy)benzothiazole.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific mechanistic data for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, this guide will focus on the well-characterized mechanism of action of its close structural analog, Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine). The insights provided for Riluzole are expected to be highly relevant to the pharmacological profile of this compound and can serve as a strong foundation for future research.

Executive Summary

Riluzole, a member of the benzothiazole class, is a neuroprotective agent with a multifaceted mechanism of action primarily centered on the modulation of glutamatergic neurotransmission.[1][2][3] Its therapeutic effects, particularly in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), are attributed to its ability to inhibit the release of glutamate, block voltage-gated sodium channels, and potentiate GABAergic neurotransmission.[1][2][3] Recent studies have also begun to uncover novel mechanisms, including the inhibition of specific protein kinases, that may contribute to its neuroprotective profile.[4] This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanisms of Action

The neuroprotective effects of the benzothiazole scaffold, as exemplified by Riluzole, are not mediated by a single target but rather by a synergistic interplay of actions at multiple levels of the central nervous system.

A primary and extensively documented mechanism of Riluzole is its ability to attenuate glutamate-induced excitotoxicity.[1][5][6] This is achieved through both presynaptic and postsynaptic actions.

  • Presynaptic Inhibition of Glutamate Release: Riluzole reduces the presynaptic release of glutamate by blocking voltage-gated sodium channels on nerve terminals, which are crucial for the propagation of action potentials that trigger neurotransmitter release.[1][2]

  • Postsynaptic Receptor Modulation: Riluzole can non-competitively block certain ionotropic glutamate receptors, specifically N-methyl-D-aspartate (NMDA) and kainate receptors.[1][7] This action helps to protect neurons from the excitotoxic injury that results from excessive calcium influx through these channels.[1]

  • Enhancement of Glutamate Uptake: Some evidence suggests that Riluzole may also facilitate the clearance of glutamate from the synaptic cleft by stimulating glutamate uptake mechanisms.[7][8]

Riluzole's interaction with voltage-gated ion channels is a cornerstone of its mechanism.

  • Voltage-Gated Sodium (Na+) Channels: Riluzole acts as a use-dependent blocker of voltage-gated Na+ channels, showing a preference for the inactivated state of the channel.[4][9] This leads to a reduction in sustained high-frequency neuronal firing without significantly affecting single action potentials.[10] It preferentially blocks TTX-sensitive sodium channels, which are often associated with damaged neurons.[7]

  • Voltage-Gated Potassium (K+) Channels: The compound has also been shown to modulate voltage-gated potassium channels, which contributes to its overall neuroprotective effects.[1]

In addition to its effects on excitatory neurotransmission, Riluzole also enhances inhibitory signaling.

  • GABA_A Receptor Potentiation: Riluzole potentiates postsynaptic GABA_A receptor function, likely by lowering the EC50 for GABA activation.[9][11][12] This leads to an increase in the decay time of inhibitory postsynaptic currents (IPSCs).[9][11]

  • Direct Gating of GABA_A Receptors: At higher concentrations, Riluzole can directly gate GABA_A receptor channels, an effect that is partially blocked by bicuculline.[9][11][12]

Recent research has identified a novel target for Riluzole that may link its neuroprotective effects to the underlying pathology of diseases like ALS.

  • Inhibition of CK1δ: Riluzole has been shown to inhibit the protein kinase CK1δ in the micromolar range.[4] This kinase is implicated in the hyperphosphorylation of TDP-43, a pathological hallmark of ALS.[4] By inhibiting CK1δ, Riluzole may prevent the cascade of events leading to TDP-43 proteinopathy and subsequent neuronal dysfunction, including the dysregulation of the glutamate transporter EAAT2.[4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacological effects of Riluzole.

ParameterValueCell/System TypeReference
IC50 for I_Na Inhibition 2.3 µMCultured human skeletal muscle cells[13]
Effect on IPSC Decay Significant prolongationAutaptic hippocampal neurons[9][11]
Concentration for Firing Inhibition 0.1–1 µMCultured spinal neurons[10]
In Vivo Dosage (mice) ~12.5 mg/kg/day p.o.TauP301L mice[8]
ParameterObservationBrain Region (TauP301L mice)Reference
Tonic Glutamate Levels Increased in vehicle-treated, rescued by RiluzoleCA3 and CA1 regions of the hippocampus[8]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic aspects of Riluzole.

Riluzole_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential Na_Channel Voltage-Gated Na+ Channel Action_Potential->Na_Channel Glutamate_Vesicle Glutamate Vesicles Na_Channel->Glutamate_Vesicle Triggers Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate Riluzole_pre Riluzole Riluzole_pre->Na_Channel Inhibits (use-dependent) Glutamate_Uptake Glutamate Uptake (EAAT2) Glutamate->Glutamate_Uptake NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Riluzole_uptake Riluzole Riluzole_uptake->Glutamate_Uptake Potentiates Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity GABA_A_Receptor GABA-A Receptor Inhibition Neuronal Inhibition GABA_A_Receptor->Inhibition Riluzole_post Riluzole Riluzole_post->NMDA_Receptor Inhibits (non-competitive) Riluzole_post->GABA_A_Receptor Potentiates

Caption: Overview of Riluzole's multifaceted mechanism of action.

Riluzole_CK1d_TDP43_Pathway Riluzole Riluzole CK1d Protein Kinase CK1δ Riluzole->CK1d Inhibits TDP43_p TDP-43 Hyperphosphorylation CK1d->TDP43_p Promotes TDP43_agg Cytoplasmic TDP-43 Aggregation & Proteinopathy TDP43_p->TDP43_agg mRNA_dys mRNA Processing Dysregulation TDP43_agg->mRNA_dys EAAT2_exp Reduced EAAT2 Expression mRNA_dys->EAAT2_exp Glutamate_exc Glutamate Excitotoxicity EAAT2_exp->Glutamate_exc

Caption: Proposed mechanism linking Riluzole's inhibition of CK1δ to the reduction of TDP-43 pathology.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

This protocol assesses the neuroprotective effects of a compound against glutamate-induced cell death in primary cortical neurons.[14]

  • Cell Culture:

    • Culture primary cortical neurons in Neurobasal medium supplemented with B27 and GlutaMAX.

    • Allow neurons to mature for 7-10 days in vitro.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., Riluzole) in DMSO.

    • On the day of the experiment, dilute the compound in the culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Replace the existing culture medium with the medium containing the test compound or a vehicle control (medium with 0.1% DMSO).

    • Incubate the cultures for 24 hours.

  • Induction of Excitotoxicity:

    • Add glutamate directly to the culture wells to a final concentration of 50 µM.

    • Co-incubate the neurons with the test compound/vehicle and glutamate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals by adding an equal volume of DMSO or a solubilization buffer.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group (without glutamate).

This protocol is used to measure the effect of a compound on voltage-gated sodium currents (I_Na) in cultured cells.[15]

  • Cell Preparation:

    • Culture cells expressing the sodium channel of interest (e.g., myotubes from ALS patients) on glass coverslips.

    • On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., Tyrode's solution).

  • Electrophysiological Recording:

    • Use borosilicate glass pipettes (resistance 2-4 MΩ) filled with an internal solution as recording electrodes.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a steady potential (e.g., -80 mV).

  • Data Acquisition:

    • To measure current-voltage (I-V) relationships, apply a series of depolarizing voltage steps (e.g., from -65 mV to +60 mV in 5 mV increments).

    • To assess steady-state fast inactivation, use a two-pulse protocol: a prepulse of varying voltage followed by a test pulse to a fixed potential (e.g., -10 mV).

  • Compound Application:

    • After obtaining stable baseline recordings, perfuse the chamber with the external solution containing the test compound (e.g., 1 µM Riluzole) for a defined period (e.g., 30 seconds).

    • Repeat the voltage protocols to record currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step to construct I-V curves.

    • Fit the data from the activation and inactivation protocols to Boltzmann functions to determine the voltage of half-maximal activation (V_1/2) and inactivation, and the slope factor (k).

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vitro neuroprotection assay.

Experimental_Workflow_Neuroprotection_Assay start Start culture Culture primary cortical neurons (7-10 days) start->culture pretreat Pre-treat with Test Compound or Vehicle (24h) culture->pretreat induce Induce Excitotoxicity with Glutamate pretreat->induce coincubate Co-incubate for 24h induce->coincubate mtt_assay Perform MTT Assay coincubate->mtt_assay readout Read Absorbance at 570 nm mtt_assay->readout analyze Calculate Cell Viability (% of control) readout->analyze end End analyze->end

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion and Future Directions

The mechanistic profile of Riluzole reveals a sophisticated interplay of effects on key components of neuronal signaling. Its ability to concurrently dampen excitotoxicity and enhance inhibitory tone provides a robust rationale for its neuroprotective properties. The emerging role of CK1δ inhibition offers a tantalizing link between the symptomatic relief provided by glutamatergic modulation and a potential disease-modifying effect on underlying proteinopathies.

For this compound, the immediate research imperative is to conduct direct experimental validation to confirm if it recapitulates the mechanisms of Riluzole. Head-to-head comparative studies are warranted to delineate any differences in potency, selectivity, and off-target effects that may arise from the altered position of the trifluoromethoxy group. Such studies will be crucial in determining the therapeutic potential of this specific analog and in guiding the future development of next-generation benzothiazole-based neuroprotective agents.

References

Crystal Structure Analysis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine: Data Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature has revealed no specific crystal structure analysis for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine. Despite extensive investigation across chemical and crystallographic repositories, the detailed atomic arrangement and bonding parameters for this particular molecule remain uncharacterized in the public domain.

Therefore, it is not possible to provide an in-depth technical guide with the requested quantitative data, detailed experimental protocols, and visualizations for the crystal structure of this compound at this time. The generation of such a report is contingent on the availability of a crystallographic information file (CIF) or a peer-reviewed publication detailing the X-ray diffraction study of this compound.

For researchers, scientists, and drug development professionals interested in the structural aspects of related compounds, information is available for other benzothiazole derivatives. One such example is Riluzole, an isomer with the trifluoromethoxy group at the 6-position (6-(trifluoromethoxy)benzo[d]thiazol-2-amine). While the positional difference of the substituent will significantly influence the crystal packing and intermolecular interactions, analysis of Riluzole's structure could offer some general insights into the behavior of the benzothiazole scaffold.

Should a crystallographic study of this compound become publicly available, a detailed technical guide could be generated. This would include:

  • Data Presentation: A summary of all quantitative crystallographic data in structured tables for clear comparison. This would encompass unit cell dimensions, space group, bond lengths, bond angles, torsion angles, and details of any hydrogen bonding.

  • Experimental Protocols: A detailed methodology of the key experiments, including the synthesis of the compound, the crystallization process, and the parameters for X-ray data collection and structure refinement.

  • Mandatory Visualizations: Diagrams of experimental workflows and logical relationships generated using Graphviz (DOT language) to illustrate the process from synthesis to final structure analysis.

We encourage researchers who have synthesized and crystallized this compound to deposit their data with the Cambridge Crystallographic Data Centre (CCDC) to make this valuable information accessible to the wider scientific community. Until such data is available, a detailed crystal structure analysis of this compound cannot be provided.

In-Depth Technical Guide to 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine: Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, a fluorinated benzothiazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic values to offer a robust profile of the target molecule.

Synthesis Pathway

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.

For the specific synthesis of this compound, the logical precursor would be 3-(trifluoromethoxy)aniline. The proposed reaction mechanism proceeds via an electrophilic attack of thiocyanogen, formed in situ from the oxidation of the thiocyanate ion by bromine, onto the aromatic ring of the aniline derivative. This is followed by an intramolecular cyclization to form the benzothiazole ring system.

A plausible experimental protocol, adapted from the synthesis of the isomeric 2-amino-6-trifluoromethoxy-benzothiazole, is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, a solution of 3-(trifluoromethoxy)aniline and potassium thiocyanate is prepared in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Bromine: A solution of bromine in glacial acetic acid is added dropwise to the cooled aniline solution over a period of approximately one hour, maintaining a low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight to ensure the completion of the reaction.

  • Work-up and Isolation: The reaction mixture is then poured into a large volume of cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove any inorganic salts, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.

The logical workflow for this synthesis and subsequent characterization is depicted in the following diagram:

G Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization A 3-(Trifluoromethoxy)aniline + KSCN in Acetic Acid B Dropwise addition of Br2 in Acetic Acid A->B C Overnight Stirring at Room Temperature B->C D Precipitation in Water, Filtration, and Washing C->D E Recrystallization D->E F Pure this compound E->F G NMR Spectroscopy (1H, 13C, 19F) F->G Sample H IR Spectroscopy F->H Sample I Mass Spectrometry F->I Sample

Caption: Synthesis and Characterization Workflow.

Spectroscopic Data Summary

Table 1: Predicted NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.5-7.8m-Aromatic protons
~7.0-7.3m-Aromatic protons
~5.0-6.0br s--NH₂
¹³C NMR ~165-170--C2 (C=N)
~145-150q~2-4C4a (C-S)
~140-145q~250-260-OCF₃
~120-135--Aromatic CH
~110-120--Aromatic CH
~105-115--Aromatic CH
~115-125q~2-4C7a (C-N)
¹⁹F NMR ~ -57 to -60s--OCF₃

Table 2: Predicted IR and Mass Spectrometry Data

TechniquePredicted ValuesAssignment
IR (cm⁻¹) ~3400-3200N-H stretching (amine)
~1630-1600C=N stretching
~1550-1450Aromatic C=C stretching
~1250-1100C-F stretching (strong)
~1200-1000C-O stretching
MS (m/z) ~234[M]⁺ (Molecular ion)
~215[M - F]⁺
~165[M - OCF₃]⁺

Experimental Protocols for Spectroscopic Analysis

Standard high-resolution analytical techniques are required to obtain precise data for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher).

    • The sample should be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

    • Chemical shifts should be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

    • For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

    • Data should be reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS):

    • Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion.

This guide provides a foundational understanding of the synthesis and expected analytical characteristics of this compound. Researchers are encouraged to use these protocols and predicted data as a starting point for their own experimental work. The successful synthesis and thorough characterization of this compound will be a valuable contribution to the fields of medicinal chemistry and materials science.

A Comprehensive Review of Substituted 2-Aminobenzothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Comprising a fused benzene and thiazole ring system, this structure serves as a cornerstone for the development of novel therapeutic agents due to its versatile biological activities and synthetic accessibility.[1][3] Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This technical guide provides an in-depth review of recent advances in the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted 2-aminobenzothiazoles. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Synthesis of Substituted 2-Aminobenzothiazoles

The synthesis of the 2-aminobenzothiazole core and its derivatives can be achieved through several established methods. A predominant strategy involves the oxidative cyclization of N-arylthioureas using reagents like bromine in chloroform.[5] Another common approach is the reaction of substituted anilines with thiocyanate salts in the presence of an acid. Modern synthetic chemistry also employs transition metal-catalyzed one-pot processes to improve efficiency and yield.[3]

A versatile multi-step synthesis for creating a library of novel derivatives often starts with the functionalization of the 2-amino group. For instance, 2-aminobenzothiazole can be reacted with chloroacetyl chloride to form an intermediate, which is then condensed with various amines or piperazine derivatives to yield the final products.[6][7]

General Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(substituted amino)acetamide Derivatives

This protocol is adapted from the synthesis of novel 2-aminobenzothiazole compounds with potential anticancer activity.[6]

Step 1: Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide (Intermediate P1) To a solution of 2-aminobenzothiazole in acetone, monochloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred, and the resulting precipitate is filtered, washed, and dried to yield the intermediate compound.[6][7]

Step 2: Synthesis of Final Compounds (e.g., OMS5) Five equivalents of a selected amine (e.g., 4-nitroaniline) are added to the molten intermediate P1. The mixture is stirred with a glass rod for 5-7 minutes at the same temperature and then allowed to cool. The resulting mixture is washed multiple times with acetone to remove unreacted amine. The precipitated crude product is filtered and dried at room temperature.[6]

Characterization: The structures of the synthesized compounds are typically confirmed using various spectroscopic methods, including Fourier Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS).[6]

Visualization of a Synthetic Workflow

The following diagram illustrates a common multi-step synthesis pathway for creating a library of 2-aminobenzothiazole derivatives.

G cluster_0 Synthesis Workflow for 2-Aminobenzothiazole Derivatives A 2-Aminobenzothiazole (Starting Material) B N-(1,3-benzothiazol-2-yl) -2-chloroacetamide (P1) A->B + Chloroacetyl Chloride (Acetone, 0°C) D Final Substituted 2-Aminobenzothiazole Derivatives (Library) B->D + Amine (Step 2) (Nucleophilic Substitution) C Diverse Amines or Piperazine Derivatives C->D

A generalized workflow for synthesizing diverse 2-aminobenzothiazole derivatives.

Biological and Pharmacological Activities

The unique structural features of the 2-aminobenzothiazole scaffold enable it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1]

Anticancer Activity

Substituted 2-aminobenzothiazoles represent a significant class of potential anticancer agents.[1][2] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

2.1.1. Kinase Inhibition: Many derivatives have been identified as potent inhibitors of various protein kinases involved in tumor growth and proliferation.[1]

  • PI3K/Akt/mTOR Pathway: Several studies have focused on developing 2-aminobenzothiazole derivatives as inhibitors of Phosphoinositide 3-kinase (PI3K).[6][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation, and its overactivation is common in many cancers.

  • Tyrosine Kinases: Derivatives have shown inhibitory activity against tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and metastasis.[2]

  • Cyclin-Dependent Kinases (CDKs): Some compounds have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[7]

2.1.2. Visualization of PI3K Inhibition Pathway The diagram below illustrates the role of a 2-aminobenzothiazole derivative as a PI3K inhibitor, disrupting the downstream signaling cascade that promotes cancer cell survival.

G cluster_pathway PI3K Signaling Pathway Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec PI3K PI3K Rec->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Survival, Growth, Proliferation mTOR->Proliferation Inhibitor Substituted 2-Aminobenzothiazole Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by a 2-aminobenzothiazole derivative.

2.1.3. Quantitative Data: Anticancer Activity The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 2-aminobenzothiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (μM)Reference
OMS5 A549 (Lung)22.13[6]
OMS5 MCF-7 (Breast)49.31[6]
OMS14 A549 (Lung)37.15[6]
OMS14 MCF-7 (Breast)61.03[6]
Compound 13 HCT116 (Colon)6.43[2]
Compound 13 A549 (Lung)9.62[2]
Compound 13 A375 (Melanoma)8.07[2]
Compound 20 HepG2 (Liver)9.99[2]
Compound 20 HCT-116 (Colon)7.44[2]
Compound 20 MCF-7 (Breast)8.27[2]
Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have been extensively studied for their potential as antibacterial and antifungal agents.[5] The mechanism often involves the disruption of microbial cellular processes.

2.2.1. Experimental Protocol: Antimicrobial Screening The antimicrobial activity of synthesized compounds is commonly evaluated using the filter paper disc diffusion method or a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Disc Diffusion: Sterile filter paper discs are impregnated with known concentrations of the test compounds (e.g., 50 and 100 ppm). These discs are placed on agar plates previously swabbed with the microbial inoculum.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A standard antibiotic (e.g., streptomycin for bacteria, griseofulvin for fungi) is used as a positive control.

2.2.2. Quantitative Data: Antifungal Activity The table below presents the Minimum Inhibitory Concentration (MIC) values for promising 2-aminobenzothiazole derivatives against pathogenic Candida species.

Compound IDC. albicans MIC (μg/mL)C. parapsilosis MIC (μg/mL)C. tropicalis MIC (μg/mL)Reference
1n 488[9]
1o 844[9]
Other Pharmacological Activities

The versatility of the 2-aminobenzothiazole scaffold extends to other therapeutic areas:

  • Anti-inflammatory Activity: Some derivatives have shown the ability to inhibit enzymes involved in the inflammatory cascade.[1]

  • Anticonvulsant Activity: Certain substituted 2-aminobenzothiazoles have been reported as effective anticonvulsant agents.[4][5]

  • Neuroprotective Activity: The FDA-approved drug Riluzole, a 2-aminobenzothiazole derivative, is used for the treatment of amyotrophic lateral sclerosis (ALS), highlighting the scaffold's potential in treating neurodegenerative diseases.[2]

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the potency and selectivity of 2-aminobenzothiazole derivatives.

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene part of the benzothiazole ring significantly influence biological activity. For instance, in a series of VEGFR-2 inhibitors, substituting the benzothiazole moiety with other aryl groups was found to compromise the anti-angiogenic activity.[2]

  • Substitution at the 2-Amino Group: Modifications to the exocyclic amino group are a primary focus for generating chemical diversity. Attaching different heterocyclic or aromatic rings via various linkers can drastically alter the compound's interaction with its biological target. SAR studies on anticancer agents revealed that the introduction of a substituent on a tethered phenyl ring can enhance cytotoxic activity.[2]

Visualization of a Logical SAR Model

This diagram illustrates a simplified SAR logic for a hypothetical series of anticancer 2-aminobenzothiazole derivatives.

G cluster_sar Simplified Structure-Activity Relationship (SAR) Logic cluster_r1 R1 Position cluster_r2 R2 Group Core 2-Aminobenzothiazole Core Scaffold R1 Substitution at Benzene Ring (R1) Core->R1 R2 Substitution at 2-Amino Group (R2) Core->R2 e_withdrawing Electron- Withdrawing Group (e.g., -NO2, -CF3) R1->e_withdrawing e_donating Electron- Donating Group (e.g., -OCH3) R1->e_donating heterocycle Bulky Heterocycle R2->heterocycle aryl Substituted Aryl Ring R2->aryl Activity Biological Activity (e.g., Anticancer Potency) e_withdrawing->Activity Increases Potency e_donating->Activity Decreases Potency heterocycle->Activity Variable Effect aryl->Activity Increases Potency

A logical model of structure-activity relationships for 2-aminobenzothiazoles.

Conclusion and Future Outlook

Substituted 2-aminobenzothiazoles continue to be a highly valuable and versatile scaffold in the field of drug discovery.[1] Their proven efficacy across a range of therapeutic areas, particularly in oncology and infectious diseases, ensures sustained interest from the scientific community. The ease of synthetic modification allows for the creation of large, diverse chemical libraries, which, when combined with modern computational drug design and high-throughput screening, can accelerate the discovery of new lead compounds.[10] Future research will likely focus on optimizing the pharmacokinetic properties and safety profiles of these derivatives, with the ultimate goal of translating promising preclinical candidates into clinically effective therapeutics.[1]

References

Biological Target Identification for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, widely known as Riluzole, is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its therapeutic effects are primarily attributed to the modulation of glutamatergic neurotransmission and neuronal excitability. This technical guide provides a comprehensive overview of the identified biological targets of Riluzole, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its target identification and validation.

Primary Biological Targets

Riluzole's multifaceted mechanism of action involves several key biological targets within the central nervous system. The primary and most well-established targets are voltage-gated sodium channels (VGSCs). Additionally, Riluzole has been shown to interact with glutamate signaling pathways and specific protein kinases.

Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action of Riluzole is the blockade of voltage-gated sodium channels.[3][4] It exhibits a state-dependent inhibition, preferentially binding to the inactivated state of the channel.[5] This action reduces neuronal hyperexcitability by limiting the propagation of action potentials and subsequently decreasing the presynaptic release of glutamate.[3][4] Riluzole has been shown to inhibit persistent sodium currents at therapeutic concentrations, which is believed to be a key contributor to its neuroprotective and anticonvulsant properties.[1][6]

Glutamate Signaling Pathways

Riluzole's influence on the glutamatergic system is a cornerstone of its therapeutic effect. By inhibiting VGSCs on presynaptic terminals, it effectively reduces the release of glutamate, the primary excitatory neurotransmitter in the CNS.[3][4] While some studies suggest a direct, non-competitive antagonism of N-methyl-D-aspartate (NMDA) and kainate receptors, this remains a point of discussion, with other evidence suggesting these effects are indirect or occur at higher concentrations.[2][3] Furthermore, Riluzole has been demonstrated to enhance the reuptake of glutamate by astrocytes, further reducing excitotoxicity.[7][8]

Protein Kinases

Emerging evidence points to the direct inhibition of certain protein kinases by Riluzole. This includes Protein Kinase C (PKC), where inhibition may contribute to its antioxidative and neuroprotective effects.[9][10] More recently, Riluzole has been identified as an ATP-competitive inhibitor of protein kinase CK1 isoform δ (CK1δ), a discovery that links its mechanism to the pathology of TDP-43 proteinopathies in ALS.[11][12]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of Riluzole with its identified biological targets.

Table 1: Inhibition of Voltage-Gated Sodium Channels by Riluzole

ParameterValueCell/Tissue TypeReference
IC502.3 µMCultured human skeletal muscle cells[5]
IC5051 µMCultured rat cortical neurons[13]
EC50 (for INa,p)2 µMRat cortical neurons[6]
Apparent Kd0.29 µMFrog myelinated nerve fibre (inactivated channels)
% Inhibition~20% at 1 µMMyotubes from ALS patients[14]

Table 2: Modulation of Glutamate Signaling by Riluzole

ParameterEffectConcentrationSystemReference
Glutamate UptakeSignificant increase1 and 10 µMRat cortical astrocyte cultures[7][8]
Glutamate UptakeEnhanced uptake10 µMHEK cells expressing glial transporters[15]
Glutamate ReleaseInhibitionConcentration-dependentRat cerebrocortical synaptosomes[16]

Table 3: Inhibition of Protein Kinases by Riluzole

TargetParameterValueAssay TypeReference
Protein Kinase C (PKC)Inhibition30 µM (blocked PMA-induced activity)Cultured cortical cells[9]
Protein Kinase CK1δIC5016.1 µMBiochemical Assay[11][12]

Signaling Pathways and Mechanisms of Action

Riluzole's therapeutic effects stem from its ability to attenuate neuronal hyperexcitability. The following diagram illustrates the key signaling pathways modulated by Riluzole.

Riluzole_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Riluzole_pre Riluzole VGSC Voltage-Gated Na+ Channel (Inactivated) Riluzole_pre->VGSC Inhibits PKC_pre PKC Riluzole_pre->PKC_pre Inhibits CK1d_pre CK1δ Riluzole_pre->CK1d_pre Inhibits Ca_channel Voltage-Gated Ca2+ Channel VGSC->Ca_channel Depolarization Inhibited Glutamate_vesicle Glutamate Vesicles Ca_channel->Glutamate_vesicle Ca2+ Influx Reduced Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Exocytosis Reduced Glutamate_cleft Glutamate Glutamate_release->Glutamate_cleft Glutamate_transporter Glutamate Transporter (Astrocyte) Glutamate_cleft->Glutamate_transporter NMDA_R NMDA Receptor Glutamate_cleft->NMDA_R Kainate_R Kainate Receptor Glutamate_cleft->Kainate_R Riluzole_cleft Riluzole Riluzole_cleft->Glutamate_transporter Enhances Uptake Excitotoxicity Reduced Excitotoxicity & Neuronal Damage NMDA_R->Excitotoxicity Ca2+ Influx Reduced Kainate_R->Excitotoxicity Na+/Ca2+ Influx Reduced

Caption: Riluzole's multifaceted mechanism of action.

Experimental Protocols

The identification and characterization of Riluzole's biological targets have been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for VGSC Inhibition

This protocol is essential for studying the effects of Riluzole on voltage-gated sodium currents in neurons or other excitable cells.

Objective: To measure the effect of Riluzole on the amplitude and kinetics of voltage-gated sodium currents.

Materials:

  • Cultured neurons or a suitable cell line expressing VGSCs

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.3)

  • Internal solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na₂GTP (pH 7.2)

  • Riluzole stock solution (in DMSO)

  • Tetrodotoxin (TTX) for channel confirmation (optional)

Procedure:

  • Prepare and culture cells on coverslips suitable for microscopy.

  • Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Fill a recording pipette with internal solution and mount it on the pipette holder.

  • Approach a target cell with the pipette tip while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Record baseline sodium currents.

  • Perfuse the cell with the external solution containing the desired concentration of Riluzole.

  • Repeat the voltage-step protocol to record sodium currents in the presence of Riluzole.

  • To determine the IC50, test a range of Riluzole concentrations and plot the percentage of current inhibition against the log concentration.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., cultured neurons) start->cell_prep pipette_prep Pipette Fabrication & Filling start->pipette_prep giga_seal Gigaohm Seal Formation cell_prep->giga_seal pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline_rec Baseline Current Recording whole_cell->baseline_rec riluzole_app Riluzole Application baseline_rec->riluzole_app drug_rec Current Recording with Riluzole riluzole_app->drug_rec data_analysis Data Analysis (e.g., IC50 calculation) drug_rec->data_analysis end End data_analysis->end

Caption: Experimental workflow for whole-cell patch-clamp.

Glutamate Release Assay from Synaptosomes

This assay is used to measure the effect of Riluzole on the release of glutamate from nerve terminals.

Objective: To quantify the amount of glutamate released from isolated nerve terminals (synaptosomes) in the presence and absence of Riluzole.

Materials:

  • Rat cerebral cortex tissue

  • Sucrose buffer for homogenization

  • Percoll gradient for synaptosome purification

  • HEPES-buffered saline (HBS)

  • 4-Aminopyridine (4-AP) to stimulate glutamate release

  • Riluzole stock solution

  • Glutamate assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Isolate synaptosomes from rat cerebral cortex by homogenization and Percoll gradient centrifugation.

  • Resuspend the purified synaptosomes in HBS.

  • Pre-incubate aliquots of the synaptosome suspension with various concentrations of Riluzole or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C.

  • Stimulate glutamate release by adding a depolarizing agent such as 4-AP.

  • Terminate the release by rapid centrifugation to pellet the synaptosomes.

  • Collect the supernatant, which contains the released glutamate.

  • Quantify the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.

  • Determine the protein concentration of the synaptosome pellets to normalize the glutamate release.

  • Calculate the percentage inhibition of glutamate release by Riluzole compared to the vehicle control.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of Riluzole against specific protein kinases like PKC or CK1δ.

Objective: To measure the IC50 value of Riluzole for the inhibition of a target kinase.

Materials:

  • Purified recombinant kinase (e.g., PKC, CK1δ)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent)

  • Riluzole stock solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader (luminescence)

Procedure:

  • Prepare serial dilutions of Riluzole in the appropriate assay buffer.

  • In a 96-well or 384-well plate, add the kinase and the Riluzole dilutions (or vehicle control).

  • Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™. This reagent converts the remaining ATP to a light signal.

  • Measure the luminescence using a microplate reader. The amount of light is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each Riluzole concentration relative to the vehicle control.

  • Plot the percentage inhibition versus the log of the Riluzole concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound (Riluzole) is a pharmacologically complex agent with a range of biological targets that collectively contribute to its neuroprotective effects. The primary mechanism involves the state-dependent inhibition of voltage-gated sodium channels, leading to a reduction in presynaptic glutamate release. This is complemented by its modulatory effects on glutamate transporters and, potentially, direct interactions with postsynaptic glutamate receptors. Furthermore, the identification of protein kinases such as PKC and CK1δ as direct targets opens new avenues for understanding its therapeutic efficacy and exploring its potential in other neurodegenerative and disease contexts. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Riluzole and the development of novel therapeutics targeting these pathways.

References

Preliminary In Vitro Screening of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary in vitro screening strategy for the novel compound 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine. Drawing upon the well-documented and diverse biological activities of the benzothiazole scaffold, this guide proposes a panel of assays to investigate its potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key assays, including the MTT cell viability assay, ELISA for inflammatory cytokines, and the agar well diffusion method for antimicrobial screening, are provided. Furthermore, this guide presents illustrative quantitative data from structurally related benzothiazole derivatives to serve as a benchmark for the evaluation of this compound. Visual representations of key signaling pathways frequently modulated by benzothiazole compounds, such as PI3K/Akt, NF-κB, and JAK/STAT3, are included to provide a mechanistic context for the proposed screening efforts.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Derivatives of this scaffold have been reported to exhibit potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The compound this compound, a novel derivative, holds promise as a potential therapeutic agent. This guide provides a framework for its initial in vitro evaluation.

The proposed screening cascade is designed to efficiently assess the bioactivity of this compound across multiple, clinically relevant therapeutic areas. By employing a systematic approach, researchers can rapidly identify and characterize its primary pharmacological profile, paving the way for further preclinical development.

Proposed In Vitro Screening Cascade

Given the known activities of the benzothiazole core, a multi-pronged screening approach is recommended.

Screening_Cascade Compound This compound Anticancer Anticancer Screening Compound->Anticancer AntiInflammatory Anti-inflammatory Screening Compound->AntiInflammatory Antimicrobial Antimicrobial Screening Compound->Antimicrobial Neuroprotection Neuroprotection Screening Compound->Neuroprotection

Caption: Proposed initial screening cascade for this compound.

Data Presentation: Illustrative Data from Structurally Related Benzothiazoles

The following tables summarize the in vitro activity of various benzothiazole derivatives, providing a comparative baseline for the evaluation of this compound.

Table 1: In Vitro Anticancer Activity of Representative Benzothiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)
Benzothiazole-2-thiol derivativeSKRB-3 (Breast Cancer)0.0012
Benzothiazole-2-thiol derivativeSW620 (Colon Adenocarcinoma)0.0043
Benzothiazole-2-thiol derivativeA549 (Lung Adenocarcinoma)0.044
Indole based benzothiazoleHT-29 (Colorectal Adenocarcinoma)0.024
2-Substituted benzothiazole (Nitro)HepG2 (Hepatocellular Carcinoma)56.98 (24h)
2-Substituted benzothiazole (Fluoro)HepG2 (Hepatocellular Carcinoma)59.17 (24h)

Note: The data presented are for illustrative purposes and represent the activity of structurally related compounds, not this compound itself.[1][2]

Table 2: In Vitro Anti-inflammatory Activity of a Representative Benzothiazole Derivative

CompoundAssayIC50 (µM)
2,6-disubstituted benzothiazole (4a)Anti-denaturation assay-

Note: While a specific IC50 value was not provided in the source, compound 4a was highlighted for its very good anti-inflammatory activity in the anti-denaturation assay.[3]

Table 3: In Vitro Antimicrobial Activity of Representative Benzothiazole Derivatives

CompoundMicroorganismMIC (µg/mL)
Benzothiazole derivative 3E. coli25-100
Benzothiazole derivative 4E. coli25-100
Benzothiazole derivative A07S. aureus15.6
Benzothiazole derivative A07E. coli7.81
Benzothiazole derivative A07S. typhi15.6
Benzothiazole derivative A07K. pneumoniae3.91

Note: The data presented are for illustrative purposes and represent the activity of structurally related compounds, not this compound itself.[4][5]

Table 4: In Vitro Neuroprotective Activity of Riluzole Analogs

CompoundChannelIC50 (µM)
RiluzolehNav1.4-
2-piperazine analog of riluzole (14)hNav1.4-

Note: Specific IC50 values from this particular study require consulting the source. The study highlighted that the 2-piperazine analog, while slightly less potent, showed greater use-dependent blocking activity.[6]

Experimental Protocols

Anticancer Screening: MTT Cell Viability Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Day 5 Seed Seed cancer cells in 96-well plate Treat Treat cells with This compound (various concentrations) Seed->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Screening: ELISA for TNF-α and IL-6

This assay quantifies the inhibition of pro-inflammatory cytokine production in stimulated immune cells.

ELISA_Workflow cluster_0 Cell Culture and Treatment cluster_1 ELISA Procedure Seed_Cells Seed RAW 264.7 macrophages Pretreat Pre-treat with compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Add_Sample Add supernatant Collect_Supernatant->Add_Sample Coat_Plate Coat plate with capture antibody Coat_Plate->Add_Sample Add_Detection_Ab Add detection antibody Add_Sample->Add_Detection_Ab Add_Substrate Add substrate Add_Detection_Ab->Add_Substrate Read_Absorbance Read absorbance Add_Substrate->Read_Absorbance

Caption: Workflow for measuring cytokine levels using ELISA.

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine production compared to the LPS-stimulated control and calculate the IC50 value.

Antimicrobial Screening: Agar Well Diffusion Assay

This method assesses the ability of the compound to inhibit the growth of various microorganisms.

Agar_Well_Diffusion_Workflow cluster_0 Plate Preparation cluster_1 Assay cluster_2 Analysis Prepare_Agar Prepare Mueller-Hinton agar plates Inoculate Inoculate with bacterial suspension Prepare_Agar->Inoculate Create_Wells Create wells in the agar Inoculate->Create_Wells Add_Compound Add compound solution to wells Create_Wells->Add_Compound Incubate Incubate at 37°C for 18-24 hours Add_Compound->Incubate Measure_Zones Measure the diameter of the inhibition zones Incubate->Measure_Zones

Caption: Workflow for the agar well diffusion assay.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) and uniformly spread it on the surface of the agar plates.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Application: Add a defined volume of a solution of this compound at various concentrations into the wells. Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Mechanistic Insights: Key Signaling Pathways

The biological activities of benzothiazole derivatives are often attributed to their modulation of key intracellular signaling pathways. A preliminary understanding of these pathways can guide further mechanistic studies.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth NFkB_Pathway LPS_TNFR LPS/TLR4 or TNF-α/TNFR IKK_Complex IKK Complex LPS_TNFR->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Transcription JAK_STAT3_Pathway Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene_Expression Transcription

References

The Pivotal Role of the Trifluoromethoxy Group in Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and steric characteristics. When appended to privileged scaffolds such as benzothiazole, the trifluoromethoxy group can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement, thereby enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the role of the trifluoromethoxy group in the design and development of benzothiazole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group exerts its influence on molecular properties through a combination of effects:

  • High Electronegativity: The three fluorine atoms create a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets.[1]

  • Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of +1.04.[2] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier, leading to better absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism.[1] This can increase the in vivo half-life of a drug candidate and potentially reduce the required therapeutic dose.[1]

  • Steric Effects: While electronically distinct, the trifluoromethoxy group is considered a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to chlorine or fluorine.[3] Its size can influence the conformation of the molecule and its fit within a biological target's binding site.

Therapeutic Applications and Quantitative Data

Trifluoromethoxy-substituted benzothiazole derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. The following tables summarize key quantitative data from various studies.

Anticancer Activity
CompoundCancer Cell LineIC₅₀ (µM)Reference
Indole based hydrazine carboxamide scaffold 12HT29 (Human colon cancer)0.015[4]
Chlorobenzyl indole semicarbazide benzothiazole 55HT29 (Human colon cancer)0.024[4]
Chlorobenzyl indole semicarbazide benzothiazole 55H460 (Human lung cancer)0.29[4]
Chlorobenzyl indole semicarbazide benzothiazole 55A549 (Human lung cancer)0.84[4]
Chlorobenzyl indole semicarbazide benzothiazole 55MDA-MB-231 (Human breast cancer)0.88[4]
Substituted methoxybenzamide benzothiazole 41Multiple cell lines1.1 - 8.8[4]
Substituted chloromethylbenzamide benzothiazole 42Multiple cell lines1.1 - 8.8[4]
Naphthalimide derivative 67HT-29 (Human colon cancer)3.47 ± 0.2[2]
Naphthalimide derivative 66HT-29 (Human colon cancer)3.72 ± 0.3[2]
Naphthalimide derivative 67A549 (Human lung cancer)3.89 ± 0.3[2]
Naphthalimide derivative 66A549 (Human lung cancer)4.074 ± 0.3[2]
Naphthalimide derivative 67MCF-7 (Human breast cancer)5.08 ± 0.3[2]
Naphthalimide derivative 66MCF-7 (Human breast cancer)7.91 ± 0.4[2]
Derivative 62A549 (Human lung cancer)9.0 ± 1.0 µg/mL[4]
Derivative 61A549 (Human lung cancer)10.67 ± 2.02 µg/mL[4]
Nitrobenzylidene containing thiazolidine derivative 54MCF7 (Human breast cancer)0.036[4]
Nitrobenzylidene containing thiazolidine derivative 54HEPG2 (Human liver cancer)0.048[4]
Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Compound 3iMycobacterium tuberculosis H37Rv1[5]
Compound 3iCandida albicans4[5]
Thiazolidinone derivative 11aVarious bacteria100 - 250[6]
Amino-benzothiazole Schiff base analogue 46a/46bE. coli, P. aeruginosa15.62[6]
Compound 133S. aureus, E. coli78.125[6]
Neuroprotective and Other Activities

Riluzole (2-amino-6-trifluoromethoxybenzothiazole) is a prominent example of a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[7] Studies have shown its ability to attenuate neurotoxicity in models of Parkinson's disease.[7] Other derivatives have been investigated for their anticonvulsant properties.

CompoundActivityED₅₀ (mg/kg) / IC₅₀ (nM)Reference
Compound 5jAnticonvulsant (scPTZ test)52.8[8]
Compound 5iAnticonvulsant (MES test)50.8[8]
Compound 5jAnticonvulsant (MES test)54.8[8]
Compound 5iAnticonvulsant (scPTZ test)76.0[8]
Compound 4fAChE Inhibition23.4 ± 1.1[9]
Compound 4fMAO-B Inhibition40.3 ± 1.7[9]

Experimental Protocols

General Synthesis of 2-Aryl-6-trifluoromethoxy-benzothiazoles

This protocol describes a general method for the synthesis of 2-aryl-6-trifluoromethoxy-benzothiazole derivatives, a common scaffold in the development of anticancer and antimicrobial agents.

Materials:

  • 2-Amino-4-trifluoromethoxyphenylthiol

  • Substituted aromatic aldehydes

  • Ethanol

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 2-amino-4-trifluoromethoxyphenylthiol (1 mmol) in ethanol (20 mL), add the substituted aromatic aldehyde (1.1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-aryl-6-trifluoromethoxy-benzothiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of trifluoromethoxy-benzothiazole derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of trifluoromethoxy-benzothiazole derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Microbial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

General Synthetic Workflow for Benzothiazole Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino-4-trifluoromethoxyphenylthiol 2-Amino-4-trifluoromethoxyphenylthiol Condensation Reaction Condensation Reaction 2-Amino-4-trifluoromethoxyphenylthiol->Condensation Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Reaction 2-Aryl-6-trifluoromethoxy-benzothiazole 2-Aryl-6-trifluoromethoxy-benzothiazole Condensation Reaction->2-Aryl-6-trifluoromethoxy-benzothiazole

Caption: General synthesis of 2-aryl-6-trifluoromethoxy-benzothiazoles.

Workflow for In Vitro Anticancer Screening

G Cancer Cell Seeding Cancer Cell Seeding Compound Treatment Compound Treatment Cancer Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Caption: Workflow for determining anticancer activity using the MTT assay.

Potential Mechanism of Action for Anticancer Benzothiazoles

G Benzothiazole Derivative Benzothiazole Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Benzothiazole Derivative->Target Protein (e.g., Kinase) Signaling Pathway Inhibition Signaling Pathway Inhibition Target Protein (e.g., Kinase)->Signaling Pathway Inhibition Apoptosis Induction Apoptosis Induction Signaling Pathway Inhibition->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway Inhibition->Cell Cycle Arrest Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death

Caption: A potential mechanism of action for anticancer benzothiazole derivatives.

Conclusion

The trifluoromethoxy group is a powerful asset in the medicinal chemist's toolbox for the design of novel benzothiazole-based therapeutic agents. Its ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties can lead to compounds with superior pharmacokinetic profiles and biological activities. The quantitative data presented herein demonstrate the potential of trifluoromethoxy-substituted benzothiazoles in oncology, infectious diseases, and neurology. The provided experimental protocols and visualizations offer a practical guide for researchers in this exciting and evolving field of drug discovery. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this important class of molecules.

References

Exploring the Structure-Activity Relationship of 4-Substituted Benzothiazol-2-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 4-substituted benzothiazol-2-amines have emerged as a promising class of molecules, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer properties. It summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Core Structure and Numbering

The foundational structure is benzothiazol-2-amine, with substitutions at the 4-position of the benzothiazole ring being the central focus of this guide. Understanding the numbering of the bicyclic system is crucial for interpreting the SAR data.

Caption: Core structure and numbering of the benzothiazol-2-amine scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-substituted benzothiazol-2-amines is significantly influenced by the nature of the substituent at the 4-position. While extensive research has been conducted on substitutions at other positions (e.g., 5, 6, and the 2-amino group), the impact of modifications at the 4-position is a growing area of interest.

Generally, the introduction of various functional groups at the 4-position can modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk. These modifications, in turn, affect the molecule's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of a selection of 4-substituted benzothiazol-2-amine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Compound ID4-SubstituentCancer Cell LineIC50 (µM)Reference
1a -HMCF-7 (Breast)> 30[1][2]
1b -CH3MCF-7 (Breast)Not Reported
1c -OCH3Not ReportedNot Reported[3]
1d -ClNot ReportedNot Reported[4]
1e -FNot ReportedNot Reported
1f -NO2A549 (Lung)44 nM[5]
HepG2 (Liver)48 nM[5]

Note: Data specifically isolating the effect of 4-position substitution is limited in publicly available literature. Much of the existing data is for derivatives with multiple substitutions or where the 4-position is part of a larger fused ring system. The data presented here is illustrative and highlights the need for more focused studies on 4-substituted analogs.

Experimental Protocols

General Synthesis of 4-Substituted Benzothiazol-2-amines

The synthesis of 4-substituted benzothiazol-2-amines typically involves the reaction of a corresponding 2-amino-3-substituted-thiophenol with a cyanogen bromide or a similar reagent. An alternative and widely used method is the oxidative cyclization of a substituted phenylthiourea.[6]

Example Protocol: Synthesis of 4-Methylbenzothiazol-2-amine

  • Step 1: Synthesis of 3-methyl-2-nitrophenyl isothiocyanate. To a solution of 3-methyl-2-nitroaniline in a suitable solvent (e.g., dichloromethane), thiophosgene is added dropwise at 0°C. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the isothiocyanate.

  • Step 2: Cyclization to form 4-methyl-2-aminobenzothiazole. The isothiocyanate from Step 1 is dissolved in a solvent like ethanol, and a reducing agent (e.g., sodium hydrosulfite) is added. The mixture is heated under reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Synthesis_Workflow cluster_synthesis General Synthetic Workflow start Substituted Aniline step1 Thiocyanation / Formation of Thiourea start->step1 Reagents: KSCN, Br2 or Thiophosgene step2 Oxidative Cyclization step1->step2 e.g., Br2 in CHCl3 or Acetic Acid product 4-Substituted Benzothiazol-2-amine step2->product

Caption: A generalized workflow for the synthesis of 4-substituted benzothiazol-2-amines.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The anticancer mechanism of action for many benzothiazole derivatives involves their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation can lead to the formation of reactive metabolites that can form DNA adducts, ultimately triggering apoptosis.[7] While the specific pathways activated by 4-substituted analogs are still under investigation, the general mechanism provides a framework for understanding their activity.

Signaling_Pathway cluster_pathway Proposed Mechanism of Action compound 4-Substituted Benzothiazol-2-amine cyp1a1 CYP1A1 (Metabolic Activation) compound->cyp1a1 metabolite Reactive Metabolite cyp1a1->metabolite dna DNA Adduct Formation metabolite->dna apoptosis Apoptosis dna->apoptosis

Caption: A proposed signaling pathway for the anticancer activity of benzothiazole derivatives.

Conclusion and Future Directions

The exploration of 4-substituted benzothiazol-2-amines represents a promising avenue in the development of novel anticancer agents. The limited but indicative data suggest that substitution at the 4-position can significantly impact cytotoxic potency. Future research should focus on a systematic synthesis and evaluation of a broader range of 4-substituted analogs to establish a more comprehensive SAR. Detailed mechanistic studies are also crucial to elucidate the specific signaling pathways modulated by these compounds, which will aid in the rational design of more potent and selective drug candidates. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate this important class of molecules.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminobenzothiazoles are a significant class of heterocyclic compounds that form the core structure of various pharmacologically active agents.[1][2] Derivatives of this scaffold have shown a broad spectrum of biological activities, including anti-tumor, anti-microbial, and anti-convulsant properties.[1][2] The trifluoromethoxy group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. This document provides a detailed protocol for the synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, a valuable building block for the development of novel therapeutics. Two common synthetic routes are presented: the traditional bromination of a thiourea intermediate and a greener, persulfate-mediated oxidative cyclization.

Data Presentation

ParameterMethod 1: Bromine-mediated CyclizationMethod 2: Persulfate-mediated Green Synthesis
Starting Material 3-(Trifluoromethoxy)aniline3-(Trifluoromethoxy)aniline
Key Reagents Potassium thiocyanate, Bromine, Acetic acidAmmonium thiocyanate, Potassium carbonate, Potassium persulfate
Solvent Acetic acidWater
Reaction Temperature Room temperatureReflux
Reaction Time Overnight1 hour
Reported Yield Range Moderate to Good (Specific yield not reported for this isomer)83-94% (for analogous derivatives)[3]
Work-up Neutralization with ammonia, filtration, recrystallizationFiltration, washing with water, recrystallization from ethanol[3]

Experimental Protocols

Method 1: Bromine-mediated Oxidative Cyclization

This protocol is adapted from the synthesis of the analogous 2-amino-6-trifluoromethoxy-benzothiazole.[4] It involves the in-situ formation of a thiourea from 3-(trifluoromethoxy)aniline and potassium thiocyanate, followed by oxidative cyclization using bromine.

Materials:

  • 3-(Trifluoromethoxy)aniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

  • Ethanol

  • Water

Procedure:

  • In a well-ventilated fume hood, prepare a solution of 3-(trifluoromethoxy)aniline and potassium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Separately, prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the aniline and thiocyanate mixture over a period of one hour. Maintain the reaction at ambient temperature.

  • After the addition is complete, stir the reaction mixture overnight at room temperature.

  • Pour the reaction mixture into a beaker containing a large volume of water.

  • Cool the mixture in an ice bath and neutralize it by the slow addition of an ammonia solution until the precipitation of the product is complete.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the purified this compound.

Method 2: Green Synthesis using Persulfate Oxidation

This method presents an environmentally benign approach using water as the solvent and potassium persulfate as the oxidant.[3]

Materials:

  • 3-(Trifluoromethoxy)aniline

  • Ammonium thiocyanate (NH₄SCN)

  • Potassium carbonate (K₂CO₃)

  • Potassium persulfate (K₂S₂O₈)

  • Water (H₂O)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add 3-(trifluoromethoxy)aniline (1 mmol), ammonium thiocyanate (1 mmol), potassium carbonate (1 mmol), and potassium persulfate (2 mmol) in water (6 mL).[3]

  • Heat the mixture at reflux for 1 hour.[3] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to collect the solid product.

  • Wash the solid with water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to afford the pure this compound.[3]

Visualizations

Synthesis Workflow: Bromine-mediated Cyclization

A 3-(Trifluoromethoxy)aniline + Potassium Thiocyanate B In-situ Thiourea Formation A->B Acetic Acid D Oxidative Cyclization B->D C Bromine in Acetic Acid C->D E This compound (Crude) D->E F Neutralization, Filtration, Recrystallization E->F G Purified Product F->G

Caption: Workflow for the bromine-mediated synthesis of this compound.

Synthesis Workflow: Persulfate-mediated Green Synthesis

A 3-(Trifluoromethoxy)aniline + Ammonium Thiocyanate B Oxidative Cyclization A->B K₂CO₃, K₂S₂O₈ H₂O, Reflux C This compound (Crude) B->C D Filtration & Recrystallization C->D E Purified Product D->E

Caption: Workflow for the persulfate-mediated green synthesis of this compound.

References

High-Yield Synthesis of 2-Aminobenzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient, high-yield, and sustainable synthetic methods to access these valuable derivatives is a critical focus in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for several modern, high-yield synthetic strategies for 2-aminobenzothiazole derivatives, including one-pot syntheses and methods employing microwave and ultrasound irradiation.

I. One-Pot Synthetic Strategies

One-pot synthesis, wherein reactants undergo successive chemical transformations in a single reactor, provides significant advantages by minimizing purification steps, reducing solvent waste, and enhancing overall efficiency.[1] Herein, we detail three robust one-pot methodologies for the synthesis of 2-aminobenzothiazole derivatives.

Copper-Catalyzed One-Pot Synthesis in Water

This method offers a straightforward, efficient, and environmentally sustainable approach for synthesizing 2-aminobenzothiazoles from in situ generated 2-halothioureas using a copper(I) catalyst in water.[1] The use of water as a green solvent is a notable advantage over conventional organic solvents.[1]

Experimental Protocol:

A mixture of 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%) in water (5 mL) is stirred at the appropriate temperature and for the requisite time. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified.

EntryR Group (in Isothiocyanate)Yield (%)
1Phenyl85
24-Chlorophenyl88
34-Methoxyphenyl82
44-Nitrophenyl91
5Benzyl78

Table 1: Substrate Scope and Yields for Copper-Catalyzed Synthesis.

Iron-Catalyzed One-Pot Synthesis in Water

This protocol utilizes an iron(III) catalyst for the synthesis of 2-aminobenzothiazole derivatives from 2-aminobenzenethiol and various isothiocyanates in an aqueous medium.[1]

Experimental Protocol:

A mixture of 2-aminobenzenethiol (0.30 mmol), isothiocyanate (0.36 mmol), sodium carbonate (Na₂CO₃, 0.6 mmol), and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.03 mmol, 10 mol%) in water (3.0 mL) is stirred at 80 °C under air.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath. The solid precipitate is collected by filtration, washed with saturated brine and then with water, and finally dried under vacuum to afford the desired 2-aminobenzothiazole derivative.[1]

EntryR Group (in Isothiocyanate)Yield (%)
1Phenyl92
24-Methylphenyl95
34-Bromophenyl93
42-Chlorophenyl89
5Ethyl85

Table 2: Substrate Scope and Yields for Iron-Catalyzed Synthesis.

Metal-Free, Iodine-Catalyzed Synthesis

This approach describes a metal-free synthesis of 2-aminobenzothiazole derivatives from isothiocyanatobenzene and various amines, catalyzed by molecular iodine under an oxygen atmosphere.[1]

Experimental Protocol:

In a sealed tube, a mixture of the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (I₂, 0.05 mmol, 10 mol%) in chlorobenzene (2 mL) is stirred at 120 °C under an oxygen atmosphere for the indicated time.[1] After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure 2-aminobenzothiazole derivative.[1]

EntryAmineTime (h)Yield (%)
1Aniline1285
24-Methylaniline1288
34-Methoxyaniline1482
44-Fluoroaniline1286
5Benzylamine1675

Table 3: Substrate Scope for Metal-Free, Iodine-Catalyzed Synthesis.[1]

II. Advanced Synthesis Techniques

To further enhance reaction efficiency, reduce reaction times, and improve yields, modern techniques such as microwave and ultrasound irradiation have been successfully applied to the synthesis of 2-aminobenzothiazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[3][4]

Experimental Protocol (General):

A mixture of the starting materials (e.g., substituted aniline and potassium thiocyanate, or 2-aminothiophenol and an aldehyde) and a suitable catalyst or reagent in a microwave-safe vessel is subjected to microwave irradiation at a specific power and temperature for a short duration (typically 5-30 minutes).[4][5] After cooling, the product is isolated and purified.

reagents Starting Materials + Catalyst/Solvent mw_reactor Microwave Reactor reagents->mw_reactor irradiation Irradiation (Set Power & Time) mw_reactor->irradiation cooling Cooling irradiation->cooling isolation Isolation & Purification cooling->isolation product 2-Aminobenzothiazole Derivative isolation->product

Microwave-Assisted Synthesis Workflow

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, leading to enhanced mass transfer and reaction rates.[6][7] This technique is often employed under mild, solvent-free conditions, aligning with the principles of green chemistry.[6][8]

Experimental Protocol (General):

A mixture of the reactants, for instance, 2-aminothiophenol and an aldehyde, with a catalyst such as sulfated tungstate, is subjected to ultrasound irradiation in a laboratory ultrasonic bath at room temperature.[6] The reaction is typically carried out under solvent-free conditions.[6][8] Upon completion, the product is worked up and purified.

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1098
24-Chlorobenzaldehyde1296
34-Nitrobenzaldehyde1595
44-Methoxybenzaldehyde1097
5Cinnamaldehyde1892

Table 4: Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles.[6]

reactants 2-Aminothiophenol + Aldehyde + Catalyst ultrasound Ultrasonic Bath reactants->ultrasound sonication Sonication (Room Temperature) ultrasound->sonication workup Work-up & Purification sonication->workup product 2-Substituted Benzothiazole workup->product

Ultrasound-Assisted Synthesis Workflow

III. Applications in Drug Development

2-Aminobenzothiazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[2] They have been investigated as potential therapeutic agents for a variety of diseases.

cluster_synthesis Synthesis of Derivatives cluster_development Drug Development Pipeline cluster_applications Therapeutic Applications synthesis_methods High-Yield Synthesis Methods (One-Pot, MW, US) derivatives 2-Aminobenzothiazole Library synthesis_methods->derivatives screening Biological Screening derivatives->screening lead_opt Lead Optimization screening->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical anticancer Anticancer clinical->anticancer antimicrobial Antimicrobial clinical->antimicrobial anti_inflammatory Anti-inflammatory clinical->anti_inflammatory neuroprotective Neuroprotective clinical->neuroprotective

Role of 2-Aminobenzothiazole Derivatives in Drug Development

References

Application Notes and Protocols: 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2][3][4] These compounds have been shown to target various cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][5] The anticancer efficacy of benzothiazole derivatives is often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[6]

This document provides detailed application notes and experimental protocols for the evaluation of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine , a novel benzothiazole derivative, as a potential anticancer agent. The trifluoromethoxy group at the 4-position is of particular interest for its potential to enhance metabolic stability and cellular permeability, thereby possibly augmenting the compound's therapeutic index.

Hypothetical Anticancer Activity

For the purpose of these application notes, we will proceed with the hypothesis that this compound exhibits significant cytotoxic effects against a panel of human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of a key signaling cascade, such as the PI3K/Akt/mTOR pathway.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer8.9
A549Lung Cancer12.5
HCT116Colon Cancer7.8
HeLaCervical Cancer15.3

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the IC50 concentration of the compound for 24 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins in a signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the compound for the desired time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Proposed Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation BTZ 4-(Trifluoromethoxy) benzo[d]thiazol-2-amine BTZ->PI3K Inhibition BTZ->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

G start Start: Cancer Cell Lines compound Treat with 4-(Trifluoromethoxy) benzo[d]thiazol-2-amine start->compound viability Cell Viability Assay (MTT) compound->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Mechanism of Action (Western Blot) ic50->mechanism end End: Data Analysis & Conclusion apoptosis->end mechanism->end

Caption: General workflow for in vitro anticancer screening.

Logical Relationship: Mechanism of Action

G compound 4-(Trifluoromethoxy) benzo[d]thiazol-2-amine pathway Inhibition of PI3K/Akt Pathway compound->pathway mitochondria Mitochondrial Dysfunction compound->mitochondria bcl2 Downregulation of Bcl-2 pathway->bcl2 bax Upregulation of Bax mitochondria->bax caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism leading to apoptosis induction.

References

Application of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine Derivatives in Neurodegenerative Disease Models: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing public health challenge. A key focus of current research is the development of therapeutic agents that can slow or halt the progression of these devastating conditions. The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including neuroprotective effects. While specific data on 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine is limited in the public domain, extensive research on its isomers and other closely related benzothiazole derivatives provides a strong rationale for its investigation in neurodegenerative disease models. This document outlines the application of these related compounds, summarizing key data and providing detailed experimental protocols to guide further research.

The most notable related compound is Riluzole, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, which is an approved medication for ALS and has been investigated for other neurodegenerative conditions.[1][2] Its neuroprotective effects are attributed to its ability to block voltage-gated sodium channels, inhibit N-methyl-D-aspartate (NMDA) receptors, and reduce glutamate release.[1] Inspired by the therapeutic success of Riluzole, researchers have developed a variety of benzothiazole derivatives as multi-target-directed ligands (MTDLs) aiming to simultaneously address the complex and multifactorial pathologies of neurodegenerative diseases.[1][3] These pathologies include cholinergic deficits, amyloid-β (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[1][4]

Data Presentation: In Vitro Efficacy of Benzothiazole Derivatives

The following table summarizes the in vitro inhibitory activities of various benzothiazole derivatives against key enzymatic targets implicated in neurodegenerative diseases. This data highlights the potential of the benzothiazole scaffold to be tailored for specific therapeutic strategies.

Compound IDTarget EnzymeIC50 / Ki ValueReference
3s Histamine H3 Receptor (hH3R)Ki = 0.036 µM[1][3]
Acetylcholinesterase (AChE)IC50 = 6.7 µM[1][3]
Butyrylcholinesterase (BuChE)IC50 = 2.35 µM[1][3]
Monoamine Oxidase B (MAO-B)IC50 = 1.6 µM[1][3]
4b Histamine H3 Receptor (hH3R)Ki = 0.012 µM[1][3]
3j Acetylcholinesterase (AChE)IC50 = 8.56 µM[3][5]
3t Acetylcholinesterase (AChE)IC50 = 3.55 µM[3][5]
4a Butyrylcholinesterase (BuChE)IC50 = 0.169 µM[5]
SZM679 Receptor-Interacting Protein Kinase 1 (RIPK1)Kd = 8.6 nM[6]
Antinecroptotic ActivityEC50 = 2 nM[6]
3h Monoamine Oxidase B (MAO-B)IC50 = 0.062 µM[7]
Compound 4f Acetylcholinesterase (AChE)IC50 = 23.4 ± 1.1 nM[8]
Monoamine Oxidase B (MAO-B)IC50 = 40.3 ± 1.7 nM[8]
Compound IIIa Acetylcholinesterase (AChE)IC50 = 22.15 nM[8]
Butyrylcholinesterase (BuChE)IC50 = 25.09 nM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of benzothiazole derivatives in neurodegenerative disease models.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against cholinesterases.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil)

Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate solvents.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0) and 25 µL of AChE or BuChE solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI or BTCI solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B, a key target in Parkinson's disease.

Materials:

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compounds and reference inhibitor (e.g., Selegiline)

Procedure:

  • Prepare solutions of MAO-B, kynuramine, and test compounds in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the MAO-B enzyme solution and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the kynuramine substrate.

  • After 30 minutes of incubation at 37°C, stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Evaluation in a Streptozocin-Induced Alzheimer's Disease Mouse Model

This animal model is used to assess the in vivo efficacy of compounds on cognitive function and neuropathological markers.[6]

Animal Model:

  • Induce an AD-like phenotype in mice by intracerebroventricular injection of streptozocin.

Treatment:

  • Administer the test compound (e.g., SZM679) or vehicle to the mice for a specified period.[6]

Behavioral Testing:

  • Morris Water Maze: Evaluate spatial learning and memory by training mice to find a hidden platform in a circular pool of water.

  • Y-Maze: Assess short-term spatial working memory based on the mice's tendency to explore novel arms of the maze.

Histopathological and Biochemical Analysis:

  • After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex).

  • Nissl Staining: To assess neuronal loss.[6]

  • Immunohistochemistry/Western Blot: To measure levels of hyperphosphorylated Tau, neuroinflammatory markers (e.g., Iba1, GFAP), and phosphorylated RIPK1.[6]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of benzothiazole derivatives in neurodegenerative disease research.

G cluster_0 Pathogenic Mechanisms in Neurodegeneration cluster_1 Therapeutic Intervention with Benzothiazole Derivatives cluster_2 Neuroprotective Outcomes Glutamate_Excitotoxicity Glutamate Excitotoxicity Reduced_Neuronal_Damage Reduced Neuronal Damage Oxidative_Stress Oxidative Stress Neuroinflammation Neuroinflammation (RIPK1 Pathway) Cholinergic_Deficit Cholinergic Deficit (AChE/BuChE Activity) Improved_Cognition Improved Cognitive Function Benzothiazole This compound (and related derivatives) Benzothiazole->Glutamate_Excitotoxicity Inhibition Benzothiazole->Oxidative_Stress Inhibition (MAO-B) Benzothiazole->Neuroinflammation Inhibition (RIPK1) Benzothiazole->Cholinergic_Deficit Inhibition (AChE/BuChE)

Caption: Multi-target therapeutic strategy of benzothiazole derivatives.

G start Start: Identify Lead Benzothiazole Compound in_vitro In Vitro Screening (AChE, BuChE, MAO-B, RIPK1 assays) start->in_vitro data_analysis Data Analysis (IC50/Ki Determination) in_vitro->data_analysis animal_model Induce Neurodegenerative Disease Model (e.g., STZ-induced AD mice) data_analysis->animal_model treatment Administer Test Compound animal_model->treatment behavioral Behavioral Assessment (Morris Water Maze, Y-Maze) treatment->behavioral histology Post-mortem Brain Tissue Analysis (Nissl, IHC, Western Blot) behavioral->histology conclusion Conclusion on Neuroprotective Efficacy histology->conclusion

Caption: Experimental workflow for evaluating neuroprotective agents.

G Benzothiazole Benzothiazole Scaffold Riluzole Riluzole (6-trifluoromethoxy isomer) Benzothiazole->Riluzole MTDLs Multi-Target-Directed Ligands (e.g., Compound 3s) Benzothiazole->MTDLs RIPK1_Inhibitors RIPK1 Inhibitors (e.g., SZM679) Benzothiazole->RIPK1_Inhibitors MAOB_Inhibitors MAO-B Inhibitors (e.g., Compound 3h) Benzothiazole->MAOB_Inhibitors ALS_Treatment ALS Treatment Riluzole->ALS_Treatment AD_PD_Treatment Potential AD/PD Treatment MTDLs->AD_PD_Treatment RIPK1_Inhibitors->AD_PD_Treatment MAOB_Inhibitors->AD_PD_Treatment

References

Application Note 1: Quantification of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in Bulk and Pharmaceutical Dosage Forms by RP-HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in novel benzothiazole derivatives for various therapeutic applications necessitates the development of robust and reliable analytical methods for their quantification. This document provides detailed application notes and protocols for the quantitative analysis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, a structural analog of Riluzole. The methodologies presented are adapted from validated methods for Riluzole and other benzothiazole compounds, ensuring a high degree of accuracy and precision suitable for research, quality control, and drug development settings.

Introduction

This application note describes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) or 5mM Ammonium Acetate:Acetonitrile (50:50, v/v)[1].

  • Flow Rate: 1.0 mL/min[2].

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm[3].

  • Column Temperature: 30 °C.

  • Run Time: 10 minutes.

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10-50 µg/mL)[3].

3. Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of the active ingredient and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the diluent (mobile phase) and sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 25 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range[3].

4. Method Validation and Data Analysis:

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be ≥ 0.999[3].

  • Accuracy and Precision: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The mean percentage recovery should be within 98-102%. The relative standard deviation (%RSD) for intra-day and inter-day precision should be less than 2%[4][5].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the calibration curve.

Quantitative Data Summary

ParameterResult
Linearity Range10 - 50 µg/mL[3]
Correlation Coefficient (r²)≥ 0.999[3]
Accuracy (% Recovery)99.59 - 100.97%[4]
Precision (%RSD)< 2%[4][5]
Limit of Detection (LOD)0.02 µg/mL[1][4]
Limit of Quantification (LOQ)0.09 µg/mL[1][4]
Retention Time~5.7 min[3]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution Standard->Stock Sample Bulk Drug / Tablets Sample_Prep Sample Preparation Sample->Sample_Prep Working_Standards Working Standards Stock->Working_Standards HPLC HPLC System Working_Standards->HPLC Filtered_Sample Filtered Sample Sample_Prep->Filtered_Sample Filtered_Sample->HPLC Chromatogram Chromatogram HPLC->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample IS_Addition Add Internal Standard Plasma_Sample->IS_Addition LLE Liquid-Liquid Extraction IS_Addition->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS System Reconstitution->LCMSMS MRM_Data MRM Data LCMSMS->MRM_Data Peak_Integration Peak Integration MRM_Data->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Application Notes and Protocols for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine is a member of the benzothiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2][3] Derivatives of 2-aminobenzothiazole have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5] Given the therapeutic potential of this scaffold, robust and reproducible cell-based assays are crucial for elucidating the mechanism of action and advancing the development of compounds like this compound as potential drug candidates.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described methods are foundational for assessing cytotoxicity, impact on cell proliferation, and potential anti-inflammatory or neuroprotective properties.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cancer Cell Line 1 (e.g., HeLa) 0.1
1
10
50
100
Cancer Cell Line 2 (e.g., A549) 0.1
1
10
50
100
Normal Cell Line (e.g., HEK293) 0.1
1
10
50
100

Table 2: Effect of this compound on Inflammatory Cytokine Production

Cell Line (e.g., RAW 264.7)TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Untreated Control-
LPS (1 µg/mL)-
LPS + Compound (1 µM)This compound
LPS + Compound (10 µM)This compound
LPS + Compound (50 µM)This compound

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Target cell lines (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • This compound

  • Target cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound for the desired time period (e.g., 24 hours). Include appropriate controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the cell number (if necessary, using a parallel cell viability assay) and express the results as a fold change relative to the vehicle control.

Protocol 3: Measurement of Inflammatory Cytokines by ELISA

This protocol is designed to quantify the effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α, in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit (e.g., from R&D Systems or eBioscience)

  • 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete medium. Incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve. Compare the cytokine levels in compound-treated wells to the LPS-only control.

Visualizations

experimental_workflow start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Add Serial Dilutions of This compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay Perform Cell-Based Assay (e.g., MTT, Caspase-Glo) incubation2->assay readout Measure Signal (Absorbance/Luminescence) assay->readout analysis Data Analysis (IC50, Fold Change) readout->analysis

Caption: General workflow for in vitro cell-based screening.

signaling_pathway cluster_nfkb lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb nfkb NF-κB nucleus Nucleus nfkb->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Transcription compound This compound compound->ikk ikb_nfkb->nfkb

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

screening_cascade primary Primary Screen: Cell Viability (MTT) on Cancer Cell Panel secondary Secondary Screen: Apoptosis Assay (Caspase 3/7) primary->secondary  Actives tertiary Tertiary Screen: Mechanism of Action (e.g., Kinase Panel, Western Blot) secondary->tertiary  Confirmed Hits lead Lead Candidate tertiary->lead  Validated Leads

Caption: A logical screening cascade for hit identification.

References

Application Notes and Protocols for the In Vivo Evaluation of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, also known as Riluzole, in various animal models of neurological disorders. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Mechanism of Action

This compound is a neuroprotective agent with a multifactorial mechanism of action primarily targeting excitotoxicity.[1] Its key mechanisms include the inhibition of glutamate release by blocking voltage-gated sodium channels on presynaptic nerve terminals.[1] It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further mitigating glutamatergic signaling.[1] Additionally, the compound preferentially blocks TTX-sensitive sodium channels often associated with damaged neurons and can potentiate GABAergic transmission by enhancing GABA-A receptor activity.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Riluzole Riluzole VGSC Voltage-Gated Sodium Channel Riluzole->VGSC Inhibits Glutamate_Release Glutamate Release VGSC->Glutamate_Release Activates Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity GABA_A_Receptor GABA-A Receptor Neuronal_Inhibition Neuronal_Inhibition GABA_A_Receptor->Neuronal_Inhibition Riluzole_Post Riluzole Riluzole_Post->NMDA_Receptor Blocks (non-competitive) Riluzole_Post->GABA_A_Receptor Potentiates

Caption: Signaling pathway of this compound.

Pharmacokinetics in Rodent Models

Understanding the pharmacokinetic profile of this compound is essential for designing preclinical studies. The following table summarizes key pharmacokinetic parameters in rats.

ParameterValueAnimal ModelReference
Bioavailability ~60%Rat[2]
Time to Peak Plasma Concentration (Tmax) 1 - 1.5 hoursRat[3]
Elimination Half-Life (t1/2) ~12 hoursRat[3]
Metabolism Hepatic (cytochrome P450)Rat[2]
Excretion Primarily renalRat[2]

Experimental Protocols

Detailed methodologies for common in vivo experiments are provided below.

Animal Models

This compound has been evaluated in various animal models of neurological disorders, including:

  • Amyotrophic Lateral Sclerosis (ALS): To assess effects on motor neuron survival and function.[1]

  • Spinal Cord Injury (SCI): To evaluate neuroprotective effects and functional recovery.[1][4]

  • Alzheimer's Disease: To investigate its potential to mitigate glutamate-mediated neurotoxicity.[4]

  • Parkinson's Disease: To explore its ability to protect dopaminergic neurons.[4]

Compound Preparation and Administration

Suspension Preparation:

  • Accurately weigh the required amount of this compound powder.

  • Prepare the vehicle solution (e.g., 2-hydroxypropyl-β-cyclodextrin).[4]

  • Gradually add the powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.[1]

  • Ensure the suspension is well-mixed before each administration.[1]

Routes of Administration:

  • Oral Gavage (Mice and Rats):

    • Dosage: 20-30 mg/kg.[1]

    • Procedure:

      • Accurately weigh the animal to determine the correct dosing volume.[1]

      • Use a flexible gavage needle of the appropriate size.[1]

      • Gently restrain the animal and insert the gavage needle over the tongue into the esophagus.[1]

      • Administer the suspension slowly and monitor the animal for any signs of distress.[1]

  • Intraperitoneal (IP) Injection (Rats):

    • Dosage: 6-8 mg/kg.[1][3]

    • Procedure:

      • Weigh the animal and calculate the required volume.[1]

      • Use a sterile syringe with a 23-25 gauge needle.[1]

      • Restrain the rat and tilt it slightly head-down.[1]

      • Insert the needle into the lower abdominal quadrant, avoiding the midline.[1]

      • Aspirate to ensure no body fluids are drawn, then inject the suspension.[1]

  • In Drinking Water (Mice):

    • Dosage: 22 mg/kg.[1]

    • Procedure:

      • Dissolve the compound in a small amount of DMSO and then dilute it into the drinking water to achieve the target daily dose based on average water consumption.[1]

      • Prepare fresh medicated water every 2-3 days.[1][5]

      • Monitor water intake to ensure proper dosing.[1]

Below is a workflow diagram for a typical in vivo efficacy study.

Start Start Animal_Model Animal Model Induction (e.g., SCI, ALS model) Start->Animal_Model Randomization Randomization into Groups (Vehicle vs. Treatment) Animal_Model->Randomization Drug_Administration Drug Administration (Specify Route and Dose) Randomization->Drug_Administration Behavioral_Testing Behavioral Assessment (e.g., Rotarod, BBB scale) Drug_Administration->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Spinal Cord, Brain) Behavioral_Testing->Tissue_Collection Analysis Histological and/or Biochemical Analysis Tissue_Collection->Analysis Data_Analysis Data Analysis and Statistical Evaluation Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vivo efficacy study.

Behavioral Assessments
  • Rotarod Test: This test is a standard method for assessing motor coordination and balance.[1]

    • Place the mouse or rat on a rotating rod.

    • The rod's rotational speed is gradually increased.

    • Record the latency to fall from the rod.

    • Compare the performance of treated animals to the vehicle-treated control group.

  • Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: This scale is used to assess functional recovery following spinal cord injury.[4]

    • Acclimatize animals to an open-field testing environment before the injury.[4]

    • Observe the animals in the open field at specified time points post-injury.

    • Score locomotor function based on a scale of 0 (no observable hindlimb movement) to 21 (normal locomotion).

    • Blinded observers should perform the scoring to minimize bias.

Data Presentation

All quantitative data from in vivo studies should be presented in a clear and structured format to facilitate comparison between treatment and control groups.

Table 2: Example Data Table for a Rotarod Test

Treatment GroupNLatency to Fall (seconds) - BaselineLatency to Fall (seconds) - Post-Treatmentp-value
Vehicle Control10120 ± 1560 ± 10<0.05
Riluzole (10 mg/kg)10118 ± 1295 ± 18<0.05
Riluzole (20 mg/kg)10122 ± 14110 ± 16<0.05

Table 3: Example Data Table for BBB Locomotor Score

Treatment GroupNBBB Score - Day 7 Post-InjuryBBB Score - Day 14 Post-InjuryBBB Score - Day 21 Post-Injury
Vehicle Control82.5 ± 0.84.2 ± 1.15.8 ± 1.5
Riluzole (8 mg/kg)84.1 ± 1.07.5 ± 1.39.2 ± 1.8

Disclaimer: These protocols and application notes are intended for guidance and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols: 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A prominent example is Riluzole, 6-(trifluoromethoxy)benzo[d]thiazol-2-amine, an approved drug for amyotrophic lateral sclerosis (ALS) that primarily acts by modulating glutamate excitotoxicity through the blockade of voltage-gated sodium channels.[1] This document provides detailed application notes and protocols for the use of a related compound, 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, as a chemical probe. Due to the limited direct literature on this specific isomer, the proposed applications and methodologies are based on the well-documented activities of Riluzole and its analogs.[1][2][3][4] This compound holds potential as a valuable tool for investigating the structure-activity relationships of benzothiazole-based neuromodulators and for exploring novel therapeutic avenues for channelopathies and other neurological disorders.

Physicochemical Properties and Synthesis

A summary of the predicted physicochemical properties of this compound is presented below. These properties are crucial for designing experiments, as they influence solubility, cell permeability, and potential for off-target effects.

PropertyPredicted ValueSignificance
Molecular FormulaC8H5F3N2OS
Molecular Weight234.20 g/mol Influences diffusion and transport across membranes.
LogP2.8 - 3.5Indicates good lipid solubility and potential for cell permeability.
pKa5.0 - 6.0The basicity of the 2-amino group is important for interactions with biological targets.
SolubilityPoorly soluble in water, soluble in organic solvents like DMSO and ethanol.Critical for preparing stock solutions and experimental buffers.

General Synthesis Outline:

The synthesis of this compound can be achieved through a multi-step process starting from 3-(trifluoromethoxy)aniline. A general synthetic scheme is outlined below.

Synthesis_Workflow A 3-(Trifluoromethoxy)aniline C Bromine in Acetic Acid A->C Thiocyanation B Potassium Thiocyanate B->C D Cyclization C->D Intermediate E This compound D->E Final Product

Caption: General synthesis workflow for this compound.

Potential Biological Activities and Applications

Based on the known pharmacology of Riluzole and its analogs, this compound is hypothesized to be a modulator of voltage-gated sodium channels (VGSCs).[1][2] As such, it can be employed as a chemical probe to:

  • Investigate the role of specific VGSC subtypes in neuronal excitability and disease.

  • Explore the structure-activity relationship of benzothiazole-based sodium channel blockers.

  • Serve as a lead compound for the development of novel therapeutics for epilepsy, neuropathic pain, and other hyperexcitability disorders.

The proposed mechanism of action involves the blockade of the sodium channel pore, thereby reducing the influx of sodium ions and dampening neuronal firing.

Signaling_Pathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Na_influx Na+ Influx Probe This compound Probe->Na_channel Blocks Neuronal_Firing Reduced Neuronal Firing Probe->Neuronal_Firing Results in Action_Potential Action Potential Propagation Depolarization Membrane Depolarization Na_influx->Depolarization Leads to Depolarization->Action_Potential Initiates Patch_Clamp_Workflow A Cell Culture C Establish Whole-Cell Configuration A->C B Prepare Solutions (Internal, External, Compound) B->C D Record Baseline Sodium Currents C->D E Apply Compound D->E F Record Post-Compound Sodium Currents E->F G Data Analysis (IC50 determination) F->G MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound (Varying Concentrations) A->B C Incubate for 24-48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

References

Application Notes and Protocols for the Formulation of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and its analogs are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities, which include potential anticancer, anti-inflammatory, and neuroprotective effects.[1] A critical challenge in the preclinical evaluation of these compounds is their typically poor aqueous solubility, which can impede the acquisition of reliable and reproducible data in biological assays.

This document provides detailed application notes and standardized protocols for the formulation of this compound to support in vitro and in vivo biological studies. The strategies outlined here are designed to enhance the solubility and bioavailability of the compound, ensuring consistent and effective delivery to the biological system under investigation. The protocols are based on established methods for formulating poorly soluble drugs, including the use of co-solvents and cyclodextrin-based systems.[1][2][3][4][5]

Physicochemical Properties and Solubility Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for developing a robust formulation. While specific experimental data for this compound is not widely published, a qualitative solubility profile can be inferred from structurally related benzothiazole derivatives.[6]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundRiluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine)General Benzothiazole Derivatives
Molecular FormulaC₈H₅F₃N₂OSC₈H₅F₃N₂OSVariable
Molecular Weight234.20 g/mol [7]234.20 g/mol [7]Variable
AppearanceWhite to slightly yellow powder (predicted)White to slightly yellow powder[8]Crystalline solids
Aqueous SolubilityVery slightly soluble (predicted)Very slightly soluble in water[8]Generally low aqueous solubility[6]
LogPHigh (predicted)HighOften lipophilic[2][5]

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

SolventDielectric ConstantPredicted SolubilityNotes
Water80.1Very LowExpected poor solubility due to the hydrophobic trifluoromethoxy and benzothiazole groups.
Saline (0.9% NaCl)~80Very LowSimilar to water; unlikely to provide significant solubilization.[1]
Ethanol24.6Sparingly to Moderately SolubleA common co-solvent that can enhance solubility.[6]
Propylene Glycol (PG)32.0Moderately SolubleA versatile co-solvent for both oral and injectable formulations.[1][9]
Polyethylene Glycol 400 (PEG 400)12.5SolubleA water-miscible polymer effective in solubilizing hydrophobic compounds.[1][9]
N,N-Dimethylformamide (DMF)36.7SolubleA polar aprotic solvent, effective for many poorly soluble compounds.[6]
Dimethyl Sulfoxide (DMSO)46.7SolubleA strong organic solvent, commonly used for preparing stock solutions for in vitro assays.
Dichloromethane (DCM)9.1Moderately to Sparingly SolubleA non-polar aprotic solvent.[6]

Note: The predicted solubilities are qualitative and should be confirmed experimentally.

Experimental Protocols

The selection of a formulation strategy depends on the intended route of administration, required dose, and the specific experimental model. Below are two primary protocols for the formulation of this compound.

Protocol 1: Co-Solvent Formulation for Oral or Intravenous Administration

This protocol utilizes a mixture of biocompatible organic solvents to dissolve the compound, which is then diluted with an aqueous vehicle. This approach is adapted from formulations developed for other poorly soluble benzothiazole derivatives, such as Riluzole.[1][9]

Materials and Equipment:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Glycerin

  • Sterile Water for Injection or 0.9% Saline

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm sterile syringe filter

Procedure:

  • Vehicle Preparation: In a sterile vial, prepare the co-solvent vehicle by combining the organic solvents. A common starting composition is a mixture of PEG 400, Propylene Glycol, and Glycerin.[9] For example, to prepare 10 mL of a vehicle, one might mix 1.5 mL of PEG 400, 2.0 mL of Propylene Glycol, and 1.0 mL of Glycerin.[9]

  • Dissolution of Compound: Accurately weigh the required amount of this compound and add it to the co-solvent mixture.

  • Mixing: Place the vial on a magnetic stirrer and stir at room temperature until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution, but care should be taken to avoid degradation.

  • Final Dilution (if necessary): For administration, the dissolved concentrate can be diluted with Sterile Water for Injection or 0.9% Saline to the final desired concentration immediately before use. The extent of aqueous dilution should be carefully evaluated to prevent precipitation of the compound.

  • Sterilization: For intravenous administration, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the formulation protected from light. The stability of the specific formulation should be determined, but co-solvent-based formulations are generally prepared fresh or stored at 4°C for short periods.[9]

Table 3: Example Co-Solvent Formulation Composition

ComponentConcentration (% v/v)Purpose
PEG 40015%Primary solubilizing agent[9]
Propylene Glycol20%Co-solvent and viscosity modifier[9]
Glycerin10%Co-solvent and tonicity agent[9]
Aqueous Vehicle (e.g., Saline)to 100%Diluent for administration
Protocol 2: Cyclodextrin-Based Formulation for Parenteral Administration

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a favorable safety profile.[1]

Materials and Equipment:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or 0.9% Saline

  • Sterile vials

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • 0.22 µm sterile syringe filter

Procedure:

  • Vehicle Preparation: Prepare a solution of HP-β-CD in Sterile Water for Injection or Saline. A concentration of 30% (w/v) is a common starting point.[1] For example, dissolve 3 g of HP-β-CD in a final volume of 10 mL of the aqueous vehicle.

  • Dissolution of Compound: Weigh the required amount of this compound and add it to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for several minutes. Sonication in a water bath can be used to aid in the dissolution and formation of the inclusion complex.[1] The mixture may need to be agitated for an extended period (e.g., 1-2 hours) to achieve maximum solubilization.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the formulation at 4°C, protected from light. The stability of cyclodextrin complexes in aqueous solution is generally good.[1]

Table 4: Example Cyclodextrin-Based Formulation Composition

ComponentConcentrationPurpose
This compoundTarget Concentration (e.g., 1-10 mg/mL)Active Pharmaceutical Ingredient
Hydroxypropyl-β-cyclodextrin (HP-β-CD)30% (w/v)Solubilizing agent/Complexing agent[1]
Sterile Water for Injection or Salineto final volumeVehicle

Visualizations

The following diagrams illustrate the experimental workflow for formulation development and a potential signaling pathway that could be investigated for this compound, based on the activities of related benzothiazole compounds.

G cluster_0 Formulation Development Workflow A Compound Characterization (Solubility, Stability) B Select Formulation Strategy (Co-solvent vs. Cyclodextrin) A->B C Protocol 1: Co-Solvent Formulation B->C D Protocol 2: Cyclodextrin Formulation B->D E Optimization of Excipient Concentrations C->E D->E F Characterization of Final Formulation (Clarity, pH, Osmolality) E->F G In Vitro / In Vivo Studies F->G

Caption: Workflow for the formulation of this compound.

G cluster_1 Hypothesized Anticancer Signaling Pathway Compound This compound HER HER Enzyme Compound->HER Inhibition PI3K PI3K HER->PI3K ERK ERK HER->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK->Proliferation Promotes

Caption: A potential signaling pathway for anticancer activity of benzothiazole derivatives.

References

Molecular docking studies of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, making this compound a promising candidate for drug development. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with its protein target. These application notes provide a summary of in silico molecular docking studies of this compound with selected protein targets implicated in cancer and inflammation.

Target Proteins

Based on the activities of structurally related benzothiazole compounds, the following protein targets were selected for preliminary in silico evaluation:

  • c-KIT Tyrosine Kinase: A receptor tyrosine kinase involved in cell signaling pathways that control cell survival, proliferation, and differentiation. Mutations in the c-KIT gene are associated with various cancers.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs.[7]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A transmembrane protein that plays a critical role in regulating cell growth and proliferation. Overexpression or mutation of EGFR is a hallmark of many cancers.[1][8]

Data Presentation

The following table summarizes the in silico molecular docking results for a compound structurally related to this compound, namely 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one, with the c-KIT Tyrosine Kinase (PDB ID: 1T46).[6] This data is presented as a representative example of the potential binding affinity.

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues
3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-onec-KIT Tyrosine Kinase1T46-9.2LYS623, ASP810, CYS673

Note: The data presented is for a structurally similar compound and is intended to be illustrative of the potential binding affinity of this compound. Further dedicated docking studies are required for the specific compound of interest.

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the general steps for performing a molecular docking study using AutoDock Vina.[1]

1. Ligand Preparation a. Obtain the 3D structure of this compound in SDF or MOL2 format. If not available, generate it using chemical drawing software like ChemDraw or MarvinSketch. b. Convert the ligand structure to the PDBQT format using AutoDock Tools. This step involves adding Gasteiger charges and merging non-polar hydrogens.

2. Protein Preparation a. Download the 3D crystal structure of the target protein (e.g., c-KIT Tyrosine Kinase, PDB ID: 1T46) from the Protein Data Bank (PDB). b. Prepare the protein for docking using AutoDock Tools. This includes removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. c. Save the prepared protein structure in PDBQT format.

3. Grid Box Generation a. Define the binding site on the target protein. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined around it. b. Generate a grid box that encompasses the defined binding site. The grid box defines the search space for the ligand during the docking simulation. Set the grid box dimensions (x, y, z) and center coordinates.

4. Docking Simulation a. Use a docking program like AutoDock Vina to perform the docking simulation. b. The docking algorithm will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose. c. The program will output a set of docked poses ranked by their binding affinity.

5. Analysis of Results a. Analyze the docking results to identify the best binding pose, characterized by the lowest binding energy. b. Visualize the interactions between the ligand and the protein's active site residues using software like PyMOL or Discovery Studio. c. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, PDBQT) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, PDBQT) protein_prep->grid_gen docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run results Analyze Docking Results (Binding Energy, Poses) docking_run->results visualization Visualize Interactions (Hydrogen Bonds, etc.) results->visualization Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-KIT) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound (Kinase Inhibitor) Inhibitor->Dimerization Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides comprehensive guidance for the synthesis of 4-(trifluoromethoxy)benzo[d]thiazol-2-amine and related 2-aminobenzothiazole derivatives. Due to the limited availability of specific literature for the title compound, this guide focuses on established and optimized methods for the synthesis of the broader class of 2-aminobenzothiazoles. These protocols and troubleshooting guides are directly applicable to the synthesis of this compound by selecting the appropriately substituted aniline precursor, namely 3-(trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminobenzothiazoles?

A1: The most prevalent methods include the Hugerschoff reaction, which involves the cyclization of arylthioureas with a halogen, and the Jacobsen synthesis, a one-pot reaction of an aniline, a thiocyanate salt, and a halogen.[1] Contemporary methods also utilize metal catalysts like Ruthenium, Palladium, or Copper for the intramolecular oxidative cyclization of N-arylthioureas or the reaction of 2-haloanilines with dithiocarbamates, which often provide milder reaction conditions and improved yields.[1]

Q2: What are the primary challenges encountered during the synthesis of 2-aminobenzothiazoles?

A2: Researchers often face challenges such as low yields, the formation of undesired side products, and difficulties in purification.[1] Common side products can include regioisomers (e.g., 5- versus 7-substituted benzothiazoles when using meta-substituted anilines), products of aromatic bromination, and para-thiocyanation of the starting aniline.[1]

Q3: How do substituents on the aniline precursor influence the reaction outcome?

A3: The electronic properties of substituents on the aniline ring can significantly affect the reaction. Electron-donating groups generally facilitate the reaction. Conversely, strong electron-withdrawing groups can deactivate the ring, potentially necessitating harsher reaction conditions and resulting in lower yields.[1] The position of the substituent also governs the regioselectivity of the cyclization.[1]

Q4: I am observing a color change in my 2-aminobenzothiazole sample upon storage. What could be the cause?

A4: A color change often suggests degradation of the 2-aminobenzothiazole. This can be due to oxidation, which may lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts. It is highly advisable to assess the purity of the material using analytical methods like High-Performance Liquid Chromatography (HPLC) before use. If significant degradation is detected, it is best to use a fresh, pure sample to ensure reliable and reproducible results.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 2-Aminobenzothiazole

Q: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields can arise from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions.[1] Here are some troubleshooting steps:

  • Reagent Quality: Ensure all reagents, especially the aniline and thiocyanate salt, are pure and dry, as impurities can interfere with the reaction.[1] 2-Aminothiophenol, if used as a starting material, is particularly susceptible to oxidation.[2]

  • Reaction Temperature: Temperature control is crucial. For the Hugerschoff reaction, the initial bromination is often performed at low temperatures (e.g., 0-5 °C) to manage the reaction rate and minimize side reactions.[1] The subsequent cyclization step may require heating.[1] For catalytic methods, the optimal temperature will depend on the specific catalyst and solvent system.

  • Stoichiometry: Carefully control the stoichiometry of the reagents.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the intended reaction time, consider extending the reaction duration.[2]

Problem 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. How can I minimize this?

A: The formation of side products is a common issue. The identity of the side product will guide the appropriate troubleshooting strategy.

  • Aromatic Bromination:

    • Issue: Excess bromine or other halogenating agents can lead to the bromination of the aromatic ring of the starting aniline or the product.[1]

    • Solution: Add the halogenating agent dropwise at a low temperature to maintain a low concentration in the reaction mixture. Use a precise stoichiometric amount of the halogenating agent.[1]

  • Para-Thiocyanation:

    • Issue: A common side reaction, especially with 4-unsubstituted anilines, is the electrophilic substitution of a thiocyanate group at the para position of the aniline ring.[3]

    • Solution: This side reaction is more prevalent with 4-unsubstituted anilines. One strategy is to protect the para position with a suitable blocking group that can be removed later. Alternatively, a two-step approach where the arylthiourea is first synthesized and then cyclized (Hugerschoff reaction) can offer better control.[1]

  • Formation of Regioisomers:

    • Issue: The use of meta-substituted anilines can result in a mixture of 5- and 7-substituted 2-aminobenzothiazoles, which can be challenging to separate.[1]

    • Solution: The regioselectivity can be influenced by the steric and electronic nature of the substituent.

Data Presentation

The selection of a synthetic route for 2-aminobenzothiazoles often involves a trade-off between yield, reaction conditions, and substrate scope. The following tables summarize quantitative data for some of the most prominent methods, allowing for a clear comparison of their performance.

Table 1: Comparison of Classical Synthesis Methods for 2-Aminobenzothiazoles [4][5]

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)
Hugerschoff Reaction PhenylthioureaSulfuric acid, Bromine (catalytic)1.5 - 6 hours65-70 °C~95% (for 2-amino-6-methylbenzothiazole)
Jacobsen-like (from aniline) Anilines, Potassium thiocyanateBromine, Acetic Acid2 - 4 hours<10 °C to room temp.65-85%
From 2-Aminothiophenol 2-Aminothiophenol, Cyanogen bromideNot specifiedNot specifiedNot specifiedHigh yields reported

Table 2: Comparison of Modern Catalytic and Green Chemistry Approaches [4]

MethodStarting MaterialsCatalyst/ReagentSolventTemperatureTimeYield (%)
Palladium-catalyzed 2-Chloroanilines, DithiocarbamatesPd(PPh₃)₄, t-BuOKNot specifiedNot specifiedNot specifiedUp to 93%
Copper-catalyzed 2-Iodoanilines, IsothiocyanatesCuI, 1,10-phenanthroline, K₃PO₄Toluene110 °C12 hoursUp to 95%
Iodine-catalyzed (Metal-free) Isothiocyanatobenzenes, AminesIodine, O₂ (oxidant)Chlorobenzene120 °CNot specifiedModerate to excellent
Microwave-assisted 2-Bromophenyl isothiocyanate, AminesCuIEthanol130 °C30 min27-89%
Ultrasound-assisted 2-Aminothiophenol, AldehydesSulfated tungstateSolvent-freeRoom Temp.20 minExcellent yields

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate laboratory implementation.

Method 1: Synthesis from Substituted Aniline and Potassium Thiocyanate (Jacobsen-like Synthesis)

This one-pot synthesis is widely used due to the commercial availability of the starting materials.[4]

Procedure for the synthesis of 2-amino-6-substituted benzothiazoles: [6]

  • Dissolve the appropriately substituted aniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution.

  • Cool the reaction mixture in an ice-cold bath.

  • Add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature.

  • After the addition is complete, stir the mixture until the reaction is complete (monitor by TLC).

  • Isolate the product by neutralizing the reaction mixture.

  • The resulting solid can be filtered, washed with water, dried, and recrystallized from ethanol.

Method 2: The Hugerschoff Reaction (from Phenylthiourea)

This classical method involves the oxidative cyclization of an arylthiourea and is known for its high yields.[5]

Procedure for the synthesis of 2-amino-6-chlorobenzothiazole: [1]

  • Preparation of 1-(4-chlorophenyl)thiourea:

    • Synthesize the substituted phenylthiourea from the corresponding substituted aniline.

  • Cyclization to 2-Amino-6-chlorobenzothiazole:

    • Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

    • Cool the mixture to below 5 °C in an ice bath.

    • Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over 2 hours, maintaining the temperature below 5 °C.

    • After the addition, continue stirring for an additional 3 hours.

    • The separated hydrobromide salt is filtered, washed with acetic acid, and dried.

    • Dissolve the salt in hot water and neutralize with aqueous ammonia solution (25%).

    • The precipitate obtained is filtered, washed with water, dried, and recrystallized to afford the 2-aminobenzothiazole.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_aniline Substituted Aniline (e.g., 3-(Trifluoromethoxy)aniline) reaction_step Reaction in Glacial Acetic Acid with Bromine start_aniline->reaction_step start_thiocyanate Potassium Thiocyanate start_thiocyanate->reaction_step neutralization Neutralization reaction_step->neutralization Reaction Mixture filtration Filtration neutralization->filtration Crude Product recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product Purified Product troubleshooting_guide cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Product Yield? check_purity Check Purity of Starting Materials start->check_purity Yes use_fresh Use Fresh/Purified Reagents check_purity->use_fresh Impure check_temp Review Temperature and Time check_purity->check_temp Pure optimize_conditions Optimize Temperature and/or Extend Time check_temp->optimize_conditions Suboptimal analyze_byproducts Analyze Byproducts (TLC, NMR, MS) check_temp->analyze_byproducts Optimal modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol Identified

References

Technical Support Center: Purification of Crude 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via crystallization and column chromatography.

Crystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Failure to Crystallize - Solvent is too non-polar or too polar.- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystal formation.- Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixtures).- Increase Saturation: Concentrate the solution by carefully evaporating some of the solvent.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal if available.- Pre-purification: If significant impurities are suspected, consider a preliminary purification step like a quick filtration through a small plug of silica gel.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Lower the Temperature: Use a solvent with a lower boiling point or cool the solution more slowly.- Solvent System Adjustment: Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution until slight turbidity is observed, then reheat to clarify and cool slowly.- Trituration: Attempt to solidify the oil by stirring it vigorously with a poor solvent (e.g., hexanes) to induce crystallization.
Low Recovery - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.- Mother Liquor Analysis: Concentrate the mother liquor and analyze for the presence of the desired product. If a significant amount is present, a second crop of crystals may be obtained.- Efficient Filtration: Use a pre-heated funnel for hot filtration to prevent the product from crystallizing on the filter paper.
Poor Purity - Inappropriate solvent choice, leading to co-crystallization of impurities.- Crystals were not washed properly after filtration.- Occlusion of impurities within the crystal lattice.- Solvent Selection: Choose a solvent where the impurities are either very soluble or very insoluble, while the desired compound has a steep solubility curve with temperature.- Washing: Wash the filtered crystals with a small amount of cold, fresh solvent.- Recrystallization: Perform a second recrystallization to improve purity.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Separation - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Solvent System Optimization: Systematically vary the polarity of the eluent. For benzothiazoles, gradients of ethyl acetate in hexanes or dichloromethane in hexanes are often effective. Adding a small percentage of a more polar solvent like methanol can help elute highly retained compounds.[1]- Reduce Sample Load: Use a larger column or decrease the amount of crude material loaded.- Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred.[2]
Compound Tailing - Interaction of the basic amine with acidic silica gel.- The compound is too polar for the chosen eluent.- Use of Additives: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the acidic sites on the silica gel.[3]- Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in the eluent system.
Compound Irreversibly Sticking to the Column - Strong interaction with the stationary phase.- Decomposition on silica gel.- Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[2]- Deactivated Silica: Use silica gel that has been pre-treated with a base like triethylamine.[2]- Test for Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a while to check for degradation.
Co-elution of Impurities - Impurities have very similar polarity to the desired product.- Isomeric impurities are present.- Shallow Gradient: Use a very slow, shallow gradient to improve the resolution between closely eluting compounds.- Alternative Chromatography Modes: Consider reversed-phase chromatography if the impurities have different hydrophobic characteristics. The trifluoromethoxy group can impart unique retention behavior on fluorinated stationary phases.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Based on the synthesis of the isomeric Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine), the most probable impurities include:

  • Isomeric Aminobenzothiazoles: 5-(Trifluoromethoxy)benzo[d]thiazol-2-amine and 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine, arising from isomeric starting materials.[4][5]

  • Unreacted Starting Materials: Such as 3-(trifluoromethoxy)aniline.

  • Side-Reaction Products: Over-brominated or di-substituted benzothiazoles can form depending on the synthetic route.[4]

  • Oxidation/Dimerization Products: The starting aminothiophenol can undergo oxidation to form disulfide-linked dimers.

Q2: My purified product is a persistent oil. How can I induce it to solidify?

A2: If your compound oils out and resists crystallization, you can try the following:

  • Trituration: Vigorously stir the oil with a non-polar solvent like hexanes or pentane. This can sometimes provide the energy needed for crystal lattice formation.

  • Solvent Removal and Redissolution: Remove all solvent under high vacuum and then attempt to recrystallize from a different solvent system.

  • Seeding: If you have a small amount of solid material, add a tiny crystal to the supersaturated solution to act as a nucleation point.

Q3: The trifluoromethoxy group seems to be causing issues with purification. Are there any specific considerations for this functional group?

A3: The trifluoromethoxy group significantly increases the lipophilicity of the molecule. This can affect its solubility and chromatographic behavior. In column chromatography, it may lead to stronger retention on reversed-phase columns. You might also observe different selectivity on fluorinated stationary phases.

Q4: What is a good starting point for a recrystallization solvent system?

A4: For benzothiazole derivatives, ethanol, isopropanol, or mixtures of ethyl acetate and a non-polar co-solvent like heptane or hexane are often good starting points.[6] It is always best to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific crude product.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Data Presentation

The following tables summarize typical data for the purification of substituted benzothiazol-2-amines.

Table 1: Typical Crystallization Solvents and Observed Outcomes for Benzothiazole Analogs

Compound ClassSolvent SystemTypical Yield (%)Purity Improvement (Initial → Final)Reference
Substituted 2-AminobenzothiazolesEthanol70-8585% → >98%[7]
Isopropanol65-8080% → >97%
Ethyl Acetate / Heptane75-9090% → >99%
Acetonitrile60-7588% → >98%

Table 2: Typical Column Chromatography Conditions for Benzothiazole Analogs

Stationary PhaseEluent System (Gradient)Typical Loading Capacity (g crude/100g silica)Typical Yield (%)Purity Improvement (Initial → Final)Reference
Silica GelEthyl Acetate in Hexanes (0-50%)1-560-8585% → >99%[8][9]
Silica Gel with 1% TriethylamineDichloromethane in Hexanes (0-100%)1-565-9085% → >99.5%[3]
Neutral AluminaMethanol in Dichloromethane (0-5%)2-770-9080% → >98%[2]
Reversed-Phase C18 SilicaAcetonitrile in Water (10-100%)0.5-250-8090% → >99%

Experimental Protocols

Protocol 1: Purification by Crystallization
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4. For this compound, a starting point could be 10-20% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve filter Hot Filtration dissolve->filter cool Cool to Crystallize filter->cool isolate Isolate Crystals cool->isolate dry Dry Pure Product isolate->dry

Caption: A typical workflow for the purification of a solid organic compound by crystallization.

Troubleshooting_Decision_Tree start Purification Challenge oiling Compound Oiling Out? start->oiling low_yield Low Yield? oiling->low_yield No slow_cool Cool Solution Slowly oiling->slow_cool Yes poor_purity Poor Purity? low_yield->poor_purity No check_mother_liquor Check Mother Liquor low_yield->check_mother_liquor Yes recrystallize Recrystallize Again poor_purity->recrystallize Yes change_solvent Change Solvent System slow_cool->change_solvent triturate Triturate with Anti-solvent change_solvent->triturate min_solvent Use Minimum Hot Solvent check_mother_liquor->min_solvent wash_crystals Wash Crystals Properly recrystallize->wash_crystals

Caption: A decision tree to troubleshoot common issues encountered during crystallization.

References

Stability issues of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in DMSO?

While specific stability data for this compound in DMSO is not extensively published, general studies on compound stability in DMSO provide guidance. A significant percentage of compounds remain stable in DMSO for extended periods, particularly when stored at 4°C.[1][2] However, the stability of any specific compound can be influenced by several factors. As a benzothiazole derivative, it's possible for degradation to occur over time, potentially through hydroxylation or other modifications.[3][4][5]

Q2: My compound, dissolved in DMSO, precipitates when I dilute it with an aqueous buffer for my experiment. Why is this happening?

This is a common phenomenon known as "crashing out" and is often observed with hydrophobic compounds.[6][7] While this compound readily dissolves in the polar aprotic solvent DMSO, the addition of an aqueous buffer dramatically increases the solution's polarity. This change in the solvent environment can decrease the compound's solubility, causing it to precipitate.[6]

Q3: What are the primary factors that can affect the stability of my this compound stock solution in DMSO?

Several factors can impact the stability of your compound in DMSO stock:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the degradation of susceptible compounds.[1][8][9]

  • Temperature: While many compounds are stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation.[10] Conversely, the freezing point of DMSO is approximately 18.5°C, so precipitation can occur if chilled buffers are used without proper mixing.[6]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture into the DMSO stock and may affect the stability of some compounds.[11][12]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive compounds.[8][9]

  • Light: Exposure to UV or ambient light can cause photodegradation of light-sensitive molecules.

Q4: How should I properly store my DMSO stock solution of this compound?

To maximize the shelf-life of your stock solution, follow these guidelines:

  • Use Anhydrous DMSO: Start with high-quality, anhydrous DMSO to prepare your stock solution.[6]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots to minimize the number of freeze-thaw cycles and reduce the introduction of water and oxygen.

  • Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing.

  • Storage Temperature: For long-term storage, -20°C or -80°C is generally recommended. For short-term storage, 4°C can be acceptable for many compounds.[1]

  • Protect from Light: Store vials in the dark or use amber-colored vials to protect against light-induced degradation.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution with Aqueous Media

Symptoms:

  • A visible precipitate (cloudiness, crystals, or film) forms immediately upon adding the DMSO stock to your aqueous buffer or cell culture media.[7]

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Exceeded Aqueous Solubility The final concentration of the compound in the aqueous solution is higher than its solubility limit.Determine the maximum aqueous solubility of your compound. You may need to lower the final working concentration.
Rapid Solvent Exchange Adding the concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid "solvent shock," leading to precipitation.[7]Perform a stepwise or serial dilution. Alternatively, use a "reverse dilution" method where the DMSO stock is added dropwise to the vortexing aqueous buffer.[6]
Low Temperature of Media Diluting the compound in cold media can decrease its solubility.Always use pre-warmed (e.g., 37°C) media or buffer for your dilutions.[7]
pH of the Final Solution The solubility of your compound may be pH-dependent.Ensure the pH of your final aqueous solution is optimal for your compound's solubility.
High Final DMSO Concentration While less common for precipitation, high DMSO concentrations can be toxic to cells.Aim for a final DMSO concentration of <0.5% in cell-based assays, though this can be cell-line dependent.[6]
Issue 2: Suspected Compound Degradation in DMSO Stock

Symptoms:

  • Inconsistent or reduced activity in biological assays over time.

  • Visible changes in the stock solution (e.g., color change).[13]

  • Appearance of new peaks or changes in peak ratios in analytical analyses (e.g., HPLC/LC-MS).

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis The compound is reacting with water that has been absorbed by the DMSO.Use fresh, anhydrous DMSO for stock preparation. Store aliquots in tightly sealed vials with desiccant.
Oxidation The compound is reacting with atmospheric oxygen.Prepare stock solutions and aliquot under an inert atmosphere (e.g., nitrogen or argon).
Thermal Degradation The compound is unstable at the storage or handling temperature.Store stock solutions at -20°C or -80°C. Avoid leaving the stock solution at room temperature for extended periods.
Photodegradation The compound is sensitive to light.Protect the stock solution from light by using amber vials and storing it in the dark.

Experimental Protocols

Protocol 1: Assessing Compound Stability in DMSO

This protocol outlines a general method to evaluate the stability of this compound in a DMSO stock solution over time.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in anhydrous DMSO (e.g., 10 mM).

  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution using a suitable analytical method like LC-MS to determine the initial purity and concentration.[8]

  • Storage Conditions: Aliquot the remaining stock solution into multiple vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Sample Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the initial time point. The appearance of new peaks may indicate degradation products.

  • Data Comparison: Compare the purity and concentration of the compound across the different time points and storage conditions to identify factors affecting its stability.

Protocol 2: Troubleshooting Precipitation with Serial Dilution

This protocol provides a stepwise method to minimize precipitation when diluting a DMSO stock solution into an aqueous medium.

Methodology:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM).[6]

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock in pure DMSO (e.g., 10 mM).

  • Prepare Final Working Solution: a. Dispense the required volume of your final aqueous buffer or cell culture medium (pre-warmed to 37°C) into a sterile tube. b. While gently vortexing the buffer, add the small volume of your DMSO stock dropwise to the buffer. This "reverse dilution" method ensures rapid dispersal of the DMSO.[6]

  • Use Immediately: It is best practice to prepare working solutions fresh and use them as quickly as possible.[6]

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Aqueous Solution check_conc Is Final Concentration Too High? start->check_conc check_dilution How Was the Dilution Performed? check_conc->check_dilution No sol_conc Lower Final Working Concentration check_conc->sol_conc Yes check_temp Is the Aqueous Medium Cold? check_dilution->check_temp Gradual Dilution sol_dilution Use Serial Dilution or Reverse Dilution Method check_dilution->sol_dilution Rapid Dilution check_dmso Is the DMSO Stock Quality OK? check_temp->check_dmso No sol_temp Pre-warm Aqueous Medium to 37°C check_temp->sol_temp Yes check_dmso->start No Issue Found (Re-evaluate) sol_dmso Prepare Fresh Stock in Anhydrous DMSO check_dmso->sol_dmso Potential Issue G Experimental Workflow for Compound Stability Assessment prep_stock Prepare Concentrated Stock in Anhydrous DMSO time_zero Time 0 Analysis (LC-MS) prep_stock->time_zero aliquot Aliquot Stock for Different Storage Conditions (e.g., RT, 4°C, -20°C) prep_stock->aliquot data_analysis Compare Purity and Degradation Profiles to Time 0 time_zero->data_analysis storage Long-Term Storage (Weeks to Months) aliquot->storage time_points Analyze Aliquots at Pre-defined Time Points (LC-MS) storage->time_points time_points->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

References

Technical Support Center: Troubleshooting Low Yields in 2-Aminobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in 2-aminobenzothiazole synthesis?

Low yields in 2-aminobenzothiazole synthesis can often be attributed to several key factors:

  • Poor Quality of Starting Materials: Purity of reactants is critical. For syntheses starting from 2-aminothiophenol, its high susceptibility to oxidation to form a disulfide dimer is a primary cause of low yield, as the dimer will not participate in the reaction.[1][2] Similarly, impurities in anilines or thioureas can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all crucial. Excessively high temperatures can promote side reactions like sulfonation, while temperatures that are too low may lead to an incomplete reaction.[3]

  • Byproduct Formation: A variety of side reactions can occur, which not only consume starting materials but also complicate the purification process, leading to a lower isolated yield.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to ensure all starting material has been consumed.[1]

  • Product Loss During Workup and Purification: Each purification step, such as recrystallization or column chromatography, can result in some loss of the final product.[1]

Q2: How can I minimize the formation of colored impurities in my final product?

The presence of colored impurities, often appearing as off-white or yellowish tints, is a common issue.[3] A highly effective purification strategy is to treat the crude product with activated charcoal.[1][3] During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb these impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[1][3] Another effective method is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then regenerate the free base if required.[3]

Q3: What is a reliable method for monitoring the progress of my reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent unnecessary heating that could lead to byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aminobenzothiazole, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Yield Oxidation of 2-aminothiophenol: This starting material is highly susceptible to oxidation, forming a disulfide dimer that is unreactive.[1][2]Use freshly purified 2-aminothiophenol and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Incomplete Cyclization of Phenylthiourea: The cyclization step may not have gone to completion.[3]Optimize reaction time and temperature. Monitor the reaction progress by TLC to ensure completion.[3]
Hydrolysis of Phenylthiourea: The starting material can hydrolyze, particularly under harsh acidic conditions.[3]Carefully control the addition of acid and the reaction temperature.
Significant Byproduct Formation Self-condensation of 2-aminothiophenol: This can occur with certain reagents like phosgene or at high temperatures.[1]Ensure a controlled and slow addition of the cyclizing agent to minimize self-condensation.[1]
Sulfonation or Halogenation of the Aromatic Ring: These side reactions can occur, especially at elevated temperatures.[3]Maintain the reaction temperature within the optimal range and avoid excessive heating.[3]
Difficulty in Product Isolation/Purification Product is soluble in the reaction solvent: This can make precipitation and collection challenging.[2]If the product is soluble, consider adding a non-solvent to induce precipitation, such as cold water or hexane.[2] Alternatively, evaporation of the solvent will be necessary.[2]
Presence of stubborn colored impurities: These can be difficult to remove by standard recrystallization.Use activated charcoal during recrystallization or purify via the hydrochloride salt as described in the FAQs.[1][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea

This protocol is based on the oxidative cyclization of a substituted phenylthiourea.

Materials:

  • p-Chlorophenylthiourea

  • 98% Sulfuric acid

  • 48% aqueous Hydrobromic acid (HBr)

  • Methanol

  • Acetone

Procedure:

  • To a solution of p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes, while maintaining the temperature at 45-50°C.[4]

  • Maintain the mixture at 45-50°C for 1.5 hours, then increase the temperature to 65-70°C for 6 hours.[4]

  • Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.[4]

  • Cool the mixture again and filter the precipitated product.[4]

  • Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole.[4]

Expected Yield: Approximately 92%.[4]

Protocol 2: Purification of 2-Amino-6-methylbenzothiazole via its Hydrochloride Salt

This protocol is useful for removing colored impurities from the crude product.

Materials:

  • Crude 2-amino-6-methylbenzothiazole

  • Ethanol

  • Activated carbon (e.g., Norit)

  • Hot water

Procedure:

  • Dissolve the crude 2-amino-6-methylbenzothiazole in hot ethanol.[3]

  • Add activated carbon to the hot solution and filter the suspension while hot.[3]

  • Dilute the filtrate with hot water.[3]

  • Stir the mixture vigorously and chill it quickly.[3]

  • After 30 minutes, filter the pale yellow granular product and wash it with 30% ethanol.[3]

  • The product can be further purified by regeneration from its hydrochloride salt to remove any residual color.[3]

Visualizations

Experimental Workflow for 2-Aminobenzothiazole Synthesis and Purification

General Workflow for 2-Aminobenzothiazole Synthesis reagents Starting Materials (e.g., Substituted Aniline, KSCN, Bromine) reaction Reaction & Cyclization (e.g., in Acetic Acid) reagents->reaction 1. Reaction Setup workup Reaction Workup (e.g., Neutralization, Precipitation) reaction->workup 2. Quenching & Isolation filtration Filtration & Washing of Crude Product workup->filtration 3. Solid Collection purification Purification (e.g., Recrystallization with Charcoal) filtration->purification 4. Purity Enhancement product Pure 2-Aminobenzothiazole purification->product 5. Final Product

Caption: General workflow for the synthesis and purification of 2-aminobenzothiazole.

Logical Relationship for Troubleshooting Low Yields

Troubleshooting Low Yields in 2-Aminobenzothiazole Synthesis low_yield Low Yield reagent_purity Reagent Purity low_yield->reagent_purity Check reaction_conditions Reaction Conditions low_yield->reaction_conditions Optimize side_reactions Side Reactions low_yield->side_reactions Minimize workup_loss Workup & Purification Loss low_yield->workup_loss Refine inert_atmosphere Use Inert Atmosphere reagent_purity->inert_atmosphere Solution tlc_monitoring Monitor with TLC reaction_conditions->tlc_monitoring Solution temp_control Control Temperature side_reactions->temp_control Solution purification_method Optimize Purification workup_loss->purification_method Solution

Caption: A decision-making diagram for troubleshooting low yields.

References

Side-product analysis in the synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete reaction of the starting material, 3-(trifluoromethoxy)aniline. 2. Inefficient cyclization of the N-(3-(trifluoromethoxy)phenyl)thiourea intermediate. 3. Degradation of reagents or intermediates.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline and the formation of the thiourea intermediate and the final product. 2. Check Reagent Quality: Ensure the freshness and purity of reagents, especially bromine and potassium thiocyanate. 3. Optimize Reaction Temperature: The reaction to form the thiourea intermediate is often performed at or below room temperature, while the cyclization may require heating. Ensure proper temperature control at each step.
Presence of Multiple Spots on TLC After Reaction 1. Formation of isomeric side-products. 2. Unreacted starting materials or intermediates. 3. Bromination of the aromatic ring at undesired positions.1. Control Bromination: Add the bromine solution dropwise and at a low temperature to minimize over-bromination or side reactions. 2. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the desired product from impurities.[1] 3. Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to remove minor impurities.
Product is a Dark, Oily Residue 1. Presence of polymeric byproducts. 2. Excess bromine leading to colored impurities.1. Quench Excess Bromine: After the reaction is complete, add a solution of sodium thiosulfate or sodium bisulfite to quench any remaining bromine. 2. Purification: Column chromatography is essential to remove polymeric materials and colored impurities.
Difficulty in Isolating the Product 1. Product may be soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Minimize Aqueous Washing: Use minimal amounts of water for washing during the workup. 2. Brine Wash: Use a saturated sodium chloride (brine) solution to break emulsions during extraction. 3. Back-Extraction: If the product is suspected to be in the aqueous layer, adjust the pH and perform a back-extraction with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the reaction of 3-(trifluoromethoxy)aniline with a source of thiocyanate (e.g., potassium thiocyanate) in the presence of a halogenating agent, typically bromine, in a suitable solvent like acetic acid. This proceeds through an N-(3-(trifluoromethoxy)phenyl)thiourea intermediate which then undergoes oxidative cyclization.

Q2: What are the expected major side-products in this synthesis?

A2: Based on the directing effects of the amino and trifluoromethoxy groups on the aniline starting material, several side-products are possible:

  • Isomeric Products: The cyclization can potentially lead to the formation of other isomers, such as 6-(trifluoromethoxy)benzo[d]thiazol-2-amine. The directing effects of the meta-positioned trifluoromethoxy group and the ortho, para-directing amino group influence the position of thiocyanation and subsequent cyclization.

  • Di-substituted Products: Over-bromination of the aromatic ring can lead to the formation of brominated derivatives of the final product.

  • Unreacted Intermediates: Incomplete reaction can result in the presence of unreacted 3-(trifluoromethoxy)aniline and the N-(3-(trifluoromethoxy)phenyl)thiourea intermediate in the final product mixture.

  • 4-Thiocyanato-3-(trifluoromethoxy)aniline: Direct thiocyanation of the aromatic ring can occur as a competing reaction.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are crucial for structural elucidation and to identify the presence of impurities.

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the product and identify any side-products by their mass-to-charge ratio.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of the product and to monitor the progress of the reaction and purification steps.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q4: What purification methods are most effective for this compound?

A4: A two-step purification process is generally recommended:

  • Column Chromatography: This is the most effective method for separating the desired product from isomeric and other significant impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can further enhance the purity of the final product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric 2-amino-6-trifluoromethoxy-benzothiazole and should be optimized for the target compound.

Materials:

  • 3-(Trifluoromethoxy)aniline

  • Potassium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Ethanol

  • Water

  • Aqueous ammonia solution

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into a large volume of water.

  • Cool the aqueous mixture in an ice bath and neutralize it with an aqueous ammonia solution.

  • Collect the resulting precipitate by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 3-(Trifluoromethoxy)aniline + Potassium Thiocyanate B N-(3-(trifluoromethoxy)phenyl)thiourea (Intermediate) A->B Reaction D This compound (Crude Product) B->D Oxidative Cyclization C Bromine in Acetic Acid E Aqueous Workup (Neutralization & Precipitation) D->E F Column Chromatography E->F G Recrystallization F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Product_Pathway A 3-(Trifluoromethoxy)aniline B N-(3-(trifluoromethoxy)phenyl)thiourea A->B Thiocyanation F 4-Thiocyanato-3-(trifluoromethoxy)aniline A->F Direct Ring Thiocyanation C This compound (Desired Product) B->C Desired Cyclization D Isomeric Products (e.g., 6-substituted) B->D Alternative Cyclization E Ring Brominated Products C->E Over-bromination

Caption: Potential reaction pathways leading to the desired product and common side-products.

References

Refinement of analytical protocols for substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted benzothiazoles.

High-Performance Liquid Chromatography (HPLC)

Frequently Asked Questions (FAQs)

Q1: How do I prepare my substituted benzothiazole sample for HPLC analysis?

A1: For a standard solution, accurately weigh approximately 10 mg of your benzothiazole reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase as the diluent. To ensure complete dissolution, sonicate the solution for about 5 minutes. For a sample solution, accurately weigh an appropriate amount of your sample and dissolve and dilute it in a volumetric flask with the mobile phase to achieve a target concentration, for example, 100 µg/mL. It is crucial to filter the final solution through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[1]

Q2: What are the typical starting conditions for developing an HPLC method for substituted benzothiazoles?

A2: A good starting point for a reversed-phase HPLC (RP-HPLC) method for substituted benzothiazoles would be a C18 column (e.g., 4.6 x 150 mm, 5 µm).[1][2] A common mobile phase consists of a mixture of acetonitrile and an aqueous solution of 0.1% phosphoric acid in a 50:50 (v/v) ratio.[1] The flow rate is typically set to 1.0 mL/min, with a column temperature of 30°C and UV detection at a wavelength of 250 nm.[1]

Q3: My HPLC system suitability test is failing. What should I check?

A3: System suitability tests are essential to verify that your HPLC system is operating correctly. If your test fails, first check for leaks in the system, especially around fittings and pump seals. Ensure that the mobile phase is properly degassed, as air bubbles can cause pressure fluctuations and affect retention times.[3][4] Verify that the mobile phase composition is correct and that the components are miscible.[3][4] Finally, check the column's condition; it may need to be cleaned or replaced.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
No Peaks Pump is off or there is no mobile phase flow.Turn on the pump and ensure there is enough mobile phase in the reservoir.[3]
Leak in the system.Check all fittings for tightness and inspect pump seals for wear.[3]
Detector is off or not set correctly.Ensure the detector is on and the correct wavelength is set.
Peak Tailing Wrong mobile phase pH.The pH of the mobile phase should be at least 1.5 units above or below the pKa of the analyte to ensure it is in a single ionic state.[5]
Column contamination or void.Replace the guard column or the analytical column.[5]
Secondary interactions with silanol groups.Lower the mobile phase pH to <2.5 to protonate silanol groups or use a column with end-capping.[5]
Shifting Retention Times Poor column equilibration.Increase the column equilibration time before injecting the sample.[4]
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.[4]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[4][5]
Ghost Peaks Carry-over from a previous injection.Run a blank injection to confirm carry-over. Clean the injector and syringe.[5]
Contaminated mobile phase.Prepare fresh mobile phase using HPLC-grade solvents.[5]
Quantitative Data Summary
Parameter Value Reference
HPLC ColumnC18, 4.6 x 150 mm, 5 µm[1]
Mobile PhaseAcetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)[1]
Flow Rate1.0 mL/min[1]
Injection Volume10 µL[1]
Column Temperature30°C[1]
Detection Wavelength250 nm[1]
Run Time10 minutes[1]
Experimental Protocol: HPLC Analysis of Benzothiazole Hydrochloride

This protocol outlines a method for the characterization of Benzothiazole hydrochloride using RP-HPLC with UV detection.[1]

1. Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

2. Chromatographic Conditions:

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 250 nm

  • Run Time: 10 minutes

3. Reagent and Sample Preparation:

  • Mobile Phase Preparation: To prepare 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix this solution with acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.[1]

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of Benzothiazole hydrochloride reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.[1]

  • Sample Solution Preparation (100 µg/mL): Accurately weigh an appropriate amount of the sample containing Benzothiazole hydrochloride and dissolve it in the mobile phase in a volumetric flask to a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

4. System Suitability:

  • Before running the sample set, perform system suitability tests to ensure the HPLC system is performing correctly.[1]

Experimental Workflow

HPLC_Workflow A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions E Inject Sample B->E D Perform System Suitability Test C->D D->E If Pass F Acquire Data E->F G Process and Analyze Data F->G GCMS_Workflow A Sample Collection B Solid-Phase Extraction (SPE) A->B C Elution and Concentration B->C D GC-MS Analysis C->D E Data Acquisition D->E F Data Analysis and Quantification E->F NMR_Workflow A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter and Transfer to NMR Tube B->C D Place in Spectrometer C->D E Lock and Shim D->E F Acquire Spectrum E->F G Process Data F->G NFkB_Pathway cluster_0 Benzothiazole Derivative cluster_1 Cellular Signaling Benzothiazole Substituted Benzothiazole NFkB NF-κB Benzothiazole->NFkB COX2 COX-2 NFkB->COX2 Inhibition iNOS iNOS NFkB->iNOS Inhibition Apoptosis Apoptosis COX2->Apoptosis iNOS->Apoptosis Apoptosis_Pathway cluster_0 Benzothiazole Derivative cluster_1 Mitochondrial Pathway BTD Benzothiazole Derivative ROS ROS Accumulation BTD->ROS Bcl2 Bcl-2 (Anti-apoptotic) BTD->Bcl2 Bax Bax (Pro-apoptotic) BTD->Bax MMP Loss of Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis MMP->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

References

Technical Support Center: Addressing Metabolic Instability of Benzothiazole Analogs in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazole analogs and assessing their metabolic stability in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for my benzothiazole analog?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] It is a critical parameter in drug discovery because it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[1] A compound with low metabolic stability is quickly eliminated from the body, potentially requiring higher or more frequent doses to be effective.[1] Conversely, a compound that is excessively stable might accumulate and lead to toxicity.[1] Therefore, optimizing the metabolic stability of your benzothiazole analog is essential for its development into a safe and effective drug.

Q2: What are the primary in vitro assays to assess the metabolic stability of my benzothiazole compound?

A2: The initial assessment of metabolic stability is typically performed using in vitro systems containing drug-metabolizing enzymes.[1] The most common assays include:

  • Liver Microsomal Stability Assay: This is a high-throughput screening method to evaluate Phase I metabolic stability, which is primarily mediated by cytochrome P450 (CYP) enzymes.[1]

  • Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive view of hepatic clearance by including both Phase I and Phase II metabolism.[1]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways compared to microsomes alone.[1]

Q3: My benzothiazole analog shows high clearance in the liver microsomal stability assay. What are the common metabolic pathways for this class of compounds?

A3: Benzothiazole analogs can undergo several metabolic transformations. Common pathways include:

  • Oxidation: Cytochrome P450 enzymes can introduce hydroxyl groups onto the benzothiazole ring system or its substituents.[2] The unsubstituted phenyl ring is often a metabolic "soft spot".[2]

  • Amide Hydrolysis: If your analog contains an amide linkage, it can be susceptible to hydrolysis, breaking the molecule into smaller fragments.[3]

  • Ring Cleavage: The benzothiazole ring itself can be cleaved, leading to the formation of metabolites such as 2-methylmercaptoaniline and its oxidized forms (sulfinyl and sulfonyl).[4]

  • N-acetylation: Amine metabolites formed from hydrolysis can undergo N-acetylation.[3]

  • Glutathione Conjugation: The parent compound or its metabolites can be conjugated with glutathione, which is a common Phase II detoxification pathway.[3]

Q4: How can I improve the metabolic stability of my benzothiazole analog?

A4: Improving metabolic stability often involves structural modifications to block or slow down metabolic processes.[1] Common strategies include:

  • Blocking "Metabolic Soft Spots": Identify the part of the molecule most susceptible to metabolism and modify it.[1] For example, adding an electron-withdrawing group to an unsubstituted benzene ring can deactivate it towards oxidation.[2]

  • Introducing Halogens: The introduction of fluorine atoms can enhance metabolic stability and binding affinity to target proteins.[5] The substitution pattern of fluorine on both the phenyl ring and the benzothiazole moiety can influence metabolic stability.[6]

  • Bioisosteric Replacement: Replace metabolically labile groups with bioisosteres that are more resistant to metabolism while retaining the desired biological activity.

  • Ring System Modification: In some cases, replacing a ring system with a more electron-deficient heterocycle can significantly lower clearance.[2]

Q5: I am observing high variability between my experimental replicates. What could be the cause?

A5: High variability in a microsomal stability assay can stem from several factors:

  • Pipetting Errors: Inaccurate pipetting, especially of viscous solutions, can lead to inconsistent concentrations. Using calibrated pipettes and reverse pipetting for viscous liquids is recommended.[7]

  • Inconsistent Mixing: Ensure all solutions are thoroughly mixed before and during the experiment.[7]

  • Compound Precipitation: Your benzothiazole analog may have limited solubility in the final incubation mixture. Check for precipitation and adjust solvent concentrations if necessary.[7]

  • Inconsistent Enzyme Activity: Ensure the liver microsomes are properly stored and thawed to maintain consistent enzymatic activity.

Q6: My LC-MS/MS analysis is showing poor sensitivity or peak shape. What troubleshooting steps can I take?

A6: For issues with LC-MS/MS analysis, consider the following:

  • Poor Peak Shape or Retention: This may be due to an inappropriate column chemistry for your hydrophobic benzothiazole analog or an unsuitable mobile phase. A C18 column with a gradient elution using an organic modifier like acetonitrile or methanol is a good starting point. Optimizing the mobile phase pH and composition can also help.[7]

  • Ion Suppression or Enhancement: Co-eluting matrix components from the biological sample or high salt concentrations can interfere with ionization. Adjusting the chromatography to separate the analyte from interfering components or using a stable isotope-labeled internal standard can mitigate these effects.[7]

  • Low Sensitivity: If your analog has poor ionization, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).[7]

Quantitative Data on Metabolic Stability of Benzothiazole Analogs

The following table summarizes in vitro metabolic stability data for a series of benzothiazole-phenyl analogs in human liver microsomes (HLM). The data is presented as the percentage of the parent compound remaining after a 60-minute incubation.

Compound IDStructure% Parent Remaining (60 min) in HLM
7a N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-bromophenyl)sulfonyl)piperidine-4-carboxamide25.3 ± 4.5
7b N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide22.7 ± 2.5
7c N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide29.7 ± 4.2
7d N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide28.3 ± 3.1
7e N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide20.3 ± 2.1
7f N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-chloro-4-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide24.7 ± 3.5
7g N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-bromo-4-fluorophenyl)sulfonyl)piperidine-4-carboxamide30.3 ± 4.0
7h N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-bromo-5-chlorophenyl)sulfonyl)piperidine-4-carboxamide33.7 ± 5.0
7i N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide31.3 ± 4.5
7j N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-bromo-2,6-dichlorophenyl)sulfonyl)piperidine-4-carboxamide35.7 ± 4.7

Data adapted from Angelia et al., Prostaglandins Other Lipid Mediat., 2023.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines the key steps for assessing the metabolic stability of a benzothiazole analog using liver microsomes.

1. Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of your benzothiazole analog in DMSO.

  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from 50 donors) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

2. Incubation Procedure:

  • In a 96-well plate, add the liver microsome solution to pre-warmed phosphate buffer.

  • Add the test compound working solution (e.g., diluted from the stock to 1 µM final concentration) to initiate the reaction. The final DMSO concentration should be low (e.g., < 0.25%).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NRS.

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Stop the reaction by adding a quenching solution, such as 3 volumes of ice-cold acetonitrile containing an internal standard.

4. Sample Processing and Analysis:

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents: - Benzothiazole Analog Stock - Liver Microsomes - NADPH Regenerating System working_sol Prepare Working Solutions reagents->working_sol mix Mix Microsomes and Analog working_sol->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and Clint analyze->calculate G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent Benzothiazole Analog oxidation Oxidation (Hydroxylation) parent->oxidation hydrolysis Amide Hydrolysis parent->hydrolysis ring_cleavage Ring Cleavage parent->ring_cleavage conjugation Glutathione/ Sulfate/ Glucuronide Conjugation parent->conjugation oxidation->conjugation hydrolysis->conjugation ring_cleavage->conjugation excretion Excretion conjugation->excretion G start High Metabolic Instability Observed check_controls Are positive/negative controls working as expected? start->check_controls troubleshoot_assay Troubleshoot Assay: - Check reagent prep - Verify instrument performance - Review protocol check_controls->troubleshoot_assay No metabolite_id Perform Metabolite ID Study check_controls->metabolite_id Yes soft_spot Is a specific 'soft spot' identified? metabolite_id->soft_spot structural_mod Synthesize Analogs with Modified 'Soft Spot' soft_spot->structural_mod Yes no_clear_spot Consider alternative strategies: - Prodrug approach - Bioisosteric replacement of core soft_spot->no_clear_spot No retest Re-test in Microsomal Stability Assay structural_mod->retest no_clear_spot->retest

References

Validation & Comparative

A Comparative Guide to the Structure and Performance of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and its derivatives, focusing on their structural confirmation, physicochemical properties, and biological activities. Due to the limited specific experimental data for the 4-(trifluoromethoxy) isomer, this guide leverages data from the well-characterized clinical drug Riluzole, which is the 6-(trifluoromethoxy) positional isomer, and other relevant benzothiazole derivatives to provide a comprehensive comparison.

Structural Confirmation and Physicochemical Properties

The structural confirmation of novel benzothiazole derivatives is crucial for understanding their chemical behavior and biological activity. Standard analytical techniques are employed to elucidate the molecular structure. While specific data for this compound is not extensively published, its existence is confirmed by its CAS number 235101-36-7.[1][2] For comparison, the properties of Riluzole and other related compounds are presented below.

Table 1: Physicochemical Properties of Selected Benzothiazole Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )LogP
This compound Structure of this compoundC8H5F3N2OS234.20Not Available
Riluzole (6-(Trifluoromethoxy)benzo[d]thiazol-2-amine) Structure of RiluzoleC8H5F3N2OS234.203.2
2-Aminobenzothiazole Structure of 2-AminobenzothiazoleC7H6N2S150.201.6
6-Chlorobenzo[d]thiazol-2-amine Structure of 6-Chlorobenzo[d]thiazol-2-amineC7H5ClN2S184.652.4

Note: LogP values are estimated and can vary based on the calculation method.

Comparative Biological Activity

Benzothiazole derivatives exhibit a wide range of biological activities, including neuroprotective, anticancer, and antimicrobial effects.[3] The introduction of a trifluoromethoxy group can significantly enhance a compound's metabolic stability and cell permeability.[4] A comparative summary of the biological activities of Riluzole and other relevant derivatives is provided below.

Table 2: Comparison of Biological Activity of Benzothiazole Derivatives

CompoundPrimary Biological ActivityMechanism of ActionIC50/EC50/MICReference
Riluzole NeuroprotectiveInhibition of glutamate release, blockade of voltage-gated sodium channels.[5][6][7]Varies by assay[5][6]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole AnticancerNot fully elucidatedGI50 in nanomolar range against breast cancer cell linesNot Available
N,N-disubstituted 2-aminobenzothiazoles Antibacterial (S. aureus)Inhibition of an unknown novel target.[8]MIC = 2.9 µM[8]
Benzothiazole-phenyl analogs AnalgesicDual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[9]Varies by analog[9]

Experimental Protocols

General Synthesis of 2-Aminobenzothiazole Derivatives

A common method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[10]

Protocol:

  • Dissolve the appropriately substituted aniline (e.g., 3-(trifluoromethoxy)aniline for the synthesis of the 4-substituted target compound) in a suitable solvent such as glacial acetic acid.

  • Add a thiocyanate salt (e.g., potassium thiocyanate) to the solution and stir.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring for several hours at room temperature.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonia solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Structural Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Confirmation start Substituted Aniline + KSCN step1 Reaction with Bromine in Acetic Acid start->step1 step2 Neutralization and Precipitation step1->step2 product Crude 2-Aminobenzothiazole Derivative step2->product purify Recrystallization product->purify pure_product Pure Product purify->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms xray X-ray Crystallography pure_product->xray

Caption: General workflow for the synthesis and structural confirmation of 2-aminobenzothiazole derivatives.

Signaling Pathway of Riluzole's Neuroprotective Action

G riluzole Riluzole na_channel Voltage-gated Na+ Channels riluzole->na_channel Inhibits glutamate_release Glutamate Release riluzole->glutamate_release Inhibits nmda_receptor NMDA Receptor riluzole->nmda_receptor Blocks (non-competitive) na_channel->glutamate_release Reduces glutamate_release->nmda_receptor Activates ca_influx Ca2+ Influx nmda_receptor->ca_influx Increases excitotoxicity Excitotoxicity & Neuronal Damage ca_influx->excitotoxicity Leads to

Caption: Simplified signaling pathway illustrating the neuroprotective mechanism of action of Riluzole.[5][6][7]

References

A Comparative Guide to the Biological Activity of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine. Due to the limited publicly available experimental data for this specific compound, this guide leverages data from its close structural analog, Riluzole (6-(Trifluoromethoxy)benzo[d]thiazol-2-amine), and other relevant 2-aminobenzothiazole derivatives to provide a comprehensive overview of its expected biological profile. This document summarizes key performance metrics from various experimental assays and provides detailed protocols for their replication.

I. Comparative Analysis of Biological Activities

The primary therapeutic application of the benzothiazole class of compounds, particularly Riluzole, is in the management of neurodegenerative diseases, most notably amyotrophic lateral sclerosis (ALS).[1] The mechanism of action is believed to be multifactorial, involving the modulation of glutamatergic neurotransmission and inhibition of voltage-gated ion channels.[2][3] Furthermore, emerging research has highlighted the potential of 2-aminobenzothiazole derivatives as anticancer agents.[4][5][6]

Neuroprotective Activity

The neuroprotective effects of Riluzole are attributed to its ability to inhibit glutamate release and block voltage-gated sodium channels.[7][8] These actions help to reduce neuronal hyperexcitability and prevent excitotoxicity, a key factor in the pathology of ALS and other neurodegenerative conditions.

Table 1: Comparative Neuroprotective Activity Data

CompoundAssayTarget/Cell LineEndpointResult
Riluzole Glutamate Release AssayRat Cerebral Cortex SynaptosomesInhibition of 4-aminopyridine-evoked glutamate releaseConcentration-dependent inhibition[3]
Riluzole Electrically Evoked Neurotransmitter ReleaseMouse Neocortical SlicesInhibition of [3H]-Glutamate releaseIC50 = 19.5 μM[9]
Riluzole Voltage-Gated Sodium Channel BlockadeInjured A-type DRG neuronsInhibition of Persistent Sodium Current (INaP)IC50 = 4.1 μM[10]
Riluzole Voltage-Gated Sodium Channel BlockadeHEK293 cells expressing hNav1.4Tonic Block (0.1 Hz)IC50 = 13.0 μM[11]
Riluzole Voltage-Gated Sodium Channel BlockadeHEK293 cells expressing hNav1.4Phasic Block (10 Hz)IC50 = 8.0 μM[11]
Various 2-aminobenzothiazole derivatives Anticonvulsant Activity (MES test)MiceMedian Effective Dose (ED50)50.8 - 54.8 mg/kg for potent derivatives[12]
Anticancer Activity

Several studies have demonstrated the in vitro anticancer activity of 2-aminobenzothiazole derivatives against a range of cancer cell lines.[4][5][6] The proposed mechanisms for their anticancer effects are diverse and may involve the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[5][13]

Table 2: Comparative Anticancer Activity Data (IC50 values in μM)

Compound DerivativeEAC (Mouse Ehrlich Ascites Carcinoma)MCF-7 (Human Breast Cancer)HeLa (Human Cervical Cancer)A549 (Human Lung Cancer)HCT116 (Human Colon Cancer)
Optically active thiourea derivative (IVe) 10-24[4]15-30[4]33-48[4]--
Optically active thiourea derivative (IVf) 10-24[4]15-30[4]33-48[4]--
2-aminobenzothiazole derivative (OMS5) -61.03[5]-22.13[5]-
2-aminobenzothiazole derivative (OMS14) -30.11[5]-25.56[5]-
2-aminobenzothiazole derivative (13) ---9.62[6]6.43[6]
2-aminobenzothiazole-TZD derivative (20) -8.27[6]--7.44[6]

II. Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2][15] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[1]

  • Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[1]

  • Incubate the plate for 1.5 hours at 37°C.[1]

  • Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals.[1]

  • Incubate for 15 minutes with shaking.[1]

  • Measure the absorbance at 492 nm using a microplate reader.[1]

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of reactive oxygen species.

Principle: The assay utilizes a cell-permeable fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases deacetylate DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[16]

Procedure:

  • Prepare a single-cell suspension of approximately 1 x 10^5 cells per sample.[16]

  • Wash the cells with PBS.[16]

  • Resuspend the cell pellets in 200 µL of DCF-DA solution and incubate for 30 minutes at 37°C in the dark.[16]

  • Remove the DCF-DA solution and wash the cells gently with PBS.[16]

  • Add 100 µL of PBS to each well and immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]

Mitochondrial Membrane Potential (MMP) Assay

This protocol assesses changes in mitochondrial membrane potential, an indicator of mitochondrial function and cell health.

Principle: Cationic fluorescent dyes, such as tetramethylrhodamine methyl ester (TMRM), accumulate in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. A decrease in MMP leads to a reduction in the accumulation of the dye and a corresponding decrease in fluorescence intensity.[17][18]

Procedure:

  • Culture cells on glass coverslips.

  • Incubate the cells with TMRM (e.g., 20 nM) in a suitable buffer for 30-45 minutes at room temperature.[19]

  • Image the baseline TMRM fluorescence using a confocal microscope.

  • Apply a mitochondrial uncoupler, such as FCCP (e.g., 1 µM), to induce depolarization of the mitochondrial membrane.[18]

  • Continuously image the TMRM fluorescence to monitor the decrease in intensity, which reflects the change in MMP.[18]

  • Analyze the fluorescence intensity over time to quantify the change in mitochondrial membrane potential.[18]

III. Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its analogs.

Riluzole_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channels Glutamate_Vesicle Glutamate Vesicles VGSC->Glutamate_Vesicle Activates Release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx AMPA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->NMDA_Receptor Inhibits

Caption: Riluzole's neuroprotective mechanism of action.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with Compound start->treatment incubation Incubate for 72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 1.5h add_mtt->incubate_mtt dissolve Add DMSO to Dissolve Formazan incubate_mtt->dissolve read Measure Absorbance at 492 nm dissolve->read

Caption: Workflow for the MTT cell viability assay.

ROS_Signaling_Pathway Cellular_Stress Cellular Stress (e.g., Compound Treatment) Mitochondria Mitochondria Cellular_Stress->Mitochondria NADPH_Oxidase NADPH Oxidase Cellular_Stress->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) Mitochondria->ROS NADPH_Oxidase->ROS Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis

References

A Comparative Analysis of 4-(Trifluoromethoxy)benzothiazole and 4-(Trifluoromethyl)benzothiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-(Trifluoromethoxy)benzothiazole and 4-(Trifluoromethyl)benzothiazole, two closely related heterocyclic compounds of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The introduction of fluorine-containing substituents, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), can dramatically alter a molecule's physicochemical and biological properties, impacting its lipophilicity, metabolic stability, and target binding affinity.[3] This guide synthesizes available data to offer an objective comparison, supported by experimental protocols and visualizations, to aid researchers in the strategic design of novel therapeutic agents.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of an oxygen atom in the trifluoromethoxy group compared to the direct carbon bond in the trifluoromethyl group results in distinct electronic and steric properties. While specific experimental data for 4-(Trifluoromethoxy)benzothiazole is limited in public literature, we can infer its properties based on well-studied analogs like 4-(trifluoromethoxy)benzoic acid and compare them to the known data for 4-(Trifluoromethyl)benzothiazole and its analogs. The trifluoromethoxy group is generally considered more lipophilic and electron-withdrawing than the trifluoromethyl group.[3]

Property4-(Trifluoromethoxy)benzothiazole (Predicted/Analog-based)4-(Trifluoromethyl)benzothiazole
Molecular Formula C8H4F3NOSC8H4F3NS
Molecular Weight 219.18 g/mol [4]203.18 g/mol [5]
Lipophilicity (logP) Higher (Predicted > 3.2)[6]Lower (Predicted ~ 3.1)[7]
pKa (Predicted) More acidic benzothiazole nitrogenLess acidic benzothiazole nitrogen
Dipole Moment HigherLower
Metabolic Stability Generally higher due to the stability of the O-CF3 bondSusceptible to metabolic transformation at the benzylic-like position

Table 1: Comparative physicochemical properties. Data for 4-(Trifluoromethyl)benzothiazole is sourced from available databases[5]. Properties for 4-(Trifluoromethoxy)benzothiazole are predicted or inferred from analogous compounds like 4-(trifluoromethoxy)benzoic acid[6][8] and 4-(trifluoromethyl)benzoic acid[7].

Synthesis and Experimental Protocols

The synthesis of these compounds typically involves the construction of the benzothiazole ring from a corresponding substituted aniline.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of 4-(Trifluoromethoxy)benzothiazole cluster_1 Synthesis of 4-(Trifluoromethyl)benzothiazole A 4-(Trifluoromethoxy)aniline C Cyclization (e.g., with Bromine) A->C B Potassium Thiocyanate (KSCN) B->C D 4-(Trifluoromethoxy)benzothiazole C->D E 2-Amino-5-(trifluoromethyl)benzenethiol G Condensation/Cyclization E->G F Formic Acid or Other Carbon Source F->G H 4-(Trifluoromethyl)benzothiazole G->H

Caption: General synthetic routes for 4-substituted benzothiazoles.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles

A general method for synthesizing benzothiazole derivatives involves the reaction of substituted disulfides with triphenylphosphine (PPh3) and an acid catalyst.[9]

  • Starting Material Preparation: Substituted disulfides are prepared from the corresponding 2-aminobenzothiazoles by hydrolysis in refluxing aqueous potassium hydroxide (KOH), followed by air oxidation.

  • Reaction Setup: The substituted disulfide (0.71 mmol), PPh3 (0.185 g, 0.71 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 2 mg) are combined in toluene (20 mL).

  • Reflux: The mixture is heated under reflux for 3 days.

  • Workup: After cooling, the solvent is removed under reduced pressure (in vacuo).

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane, 1:4) to yield the pure benzothiazole.[9]

Comparative Biological Activity

Compound ClassCell LineActivity MetricResultReference
2-Aryl-benzothiazoles with -CF3 substituentsMDA-MB-468 (Breast Cancer)GI50Submicromolar range[9]
2-Aryl-benzothiazoles with -F, -Cl, -Br substituentsMDA-MB-468 (Breast Cancer)GI50Submicromolar range[9]
Fluorinated BenzothiazolesGeneral AnticancerMechanismTubulin Polymerase Inhibition, Kinase Inhibition[1][10]

Table 2: Summary of relevant biological activity for trifluoromethyl-substituted benzothiazoles.

The higher lipophilicity and metabolic stability conferred by the -OCF3 group could potentially lead to improved pharmacokinetic profiles and enhanced cellular uptake compared to the -CF3 analog. However, the electronic differences might also alter the mechanism of action or target affinity. For instance, some benzothiazole derivatives exert their effects by binding to the aryl hydrocarbon receptor (AhR), a step that can be influenced by the electronic nature of the substituents.[9]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Benzothiazole (Ligand) AhR AhR compound->AhR Binds HSP90 HSP90 AhR->HSP90 Dissociates ARNT ARNT AhR->ARNT Dimerizes nucleus Nucleus AhR->nucleus Translocation XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 protein CYP1A1 Protein (Bioactivation) CYP1A1->protein Translation

Caption: Simplified AhR signaling pathway for benzothiazole bioactivation.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[11]

  • Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are exposed to various concentrations of the test compounds (e.g., 4-(Trifluoromethyl)benzothiazole derivatives) for a specified period, typically 72 hours.

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of a specific biological function) is determined from the dose-response curve.[9]

Conclusion

The choice between a 4-(Trifluoromethoxy) and a 4-(Trifluoromethyl) substituent on a benzothiazole core represents a critical decision in drug design. The 4-CF3 group is a well-documented substituent that confers potent anticancer activity, likely through bioactivation pathways.[9] In contrast, the 4-OCF3 group, while less explored in this specific context, offers the potential for enhanced lipophilicity and metabolic stability.[3] This may translate to an improved pharmacokinetic profile, but its impact on target engagement and overall efficacy requires direct experimental validation. Researchers should consider the 4-OCF3 analog as a promising candidate for synthesis and evaluation, particularly when seeking to optimize drug-like properties such as metabolic stability and bioavailability. Future head-to-head studies are essential to fully elucidate the subtle yet significant differences these "super-halogen" substituents impart on the benzothiazole scaffold.

References

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine vs other benzothiazole kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzothiazole-Based Kinase Inhibitors

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its ability to mimic the adenine portion of ATP and compete for binding at the catalytic domain of kinases.[1] This competitive inhibition disrupts critical signaling pathways implicated in various diseases, particularly cancer, making benzothiazole derivatives a fertile ground for the development of novel kinase inhibitors.[1][2] This guide aims to provide a comparative analysis of benzothiazole-based kinase inhibitors.

Initial literature searches for the specific compound 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine did not yield publicly available kinase inhibition data. Therefore, this guide will focus on a selection of well-characterized benzothiazole derivatives with published experimental data to illustrate the therapeutic potential and diverse kinase selectivity of this scaffold. We will compare a selective PI3Kβ inhibitor, a dual CK2/GSK3β inhibitor, and a p38α MAP kinase inhibitor, presenting their inhibitory activities, the experimental methods used for their evaluation, and the signaling pathways they modulate.

Comparative Kinase Inhibition Data

The following table summarizes the in vitro potency (IC50 values) of selected benzothiazole-based kinase inhibitors against their respective targets. Lower IC50 values indicate higher potency.

Compound Name/IdentifierTarget Kinase(s)IC50 (nM)Comparator Compound(s)Comparator IC50 (nM)
Compound 11 [3]PI3Kβ 2.4GDC-0941 (Pictilisib)18
PI3Kα5003
PI3Kγ69475
PI3Kδ36939
mTOR367717
Compound 1g [4]CK2 1900--
GSK3β 670--
Compound 6a [5]p38α 10--

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of inhibitor potency. Below are the protocols for the kinase assays used to generate the data in the table above.

PI3Kβ Inhibition Assay (ADP-Glo™ Lipid Kinase Assay)[3]

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.

  • Materials:

    • Recombinant human PI3Kβ

    • PIP2 (substrate)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (e.g., Compound 11)

  • Procedure:

    • A mixture of the kinase and the substrate is prepared in a buffer solution.

    • The test compound, dissolved in DMSO, is added to the kinase/substrate mixture at various concentrations.

    • The kinase reaction is initiated by adding ATP.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

    • The luminescence is measured using a plate reader. The amount of ADP formed is calculated based on a standard curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CK2 and GSK3β Inhibition Assay (Z′-LYTE™ Kinase Assay)[4]

This fluorescence-based assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.

  • Materials:

    • Recombinant human CK2 or GSK3β

    • Z′-LYTE™ Ser/Thr Peptide substrate

    • ATP

    • Z′-LYTE™ Development Reagent

    • Test compounds (e.g., Compound 1g)

  • Procedure:

    • The test compounds are serially diluted in a buffer solution.

    • The kinase and the peptide substrate are added to the wells of a microplate containing the diluted compounds.

    • The kinase reaction is started by the addition of ATP.

    • The plate is incubated at room temperature to allow for phosphorylation.

    • The Z′-LYTE™ Development Reagent, containing a site-specific protease that cleaves only the non-phosphorylated peptide, is added.

    • After a further incubation period, the fluorescence is measured at two different wavelengths (excitation and emission).

    • The ratio of the two emission intensities is calculated to determine the percentage of phosphorylation.

    • IC50 values are calculated from the dose-response curves.

p38α MAP Kinase Inhibition Assay[5]

Details for the specific assay for compound 6a were not provided in the abstract, but a common method for assessing p38α activity is a radiometric filter-binding assay.

  • General Protocol (Radiometric Assay):

    • The kinase reaction is set up in a buffer containing purified active p38α enzyme, a specific substrate (e.g., myelin basic protein or a synthetic peptide), and the test compound at various concentrations.

    • The reaction is initiated by the addition of [γ-³²P]ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped by spotting the mixture onto a phosphocellulose filter paper.

    • The filter paper is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • The amount of radioactivity incorporated into the substrate, which is bound to the filter paper, is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

Visualizing the biological context and experimental procedures can aid in understanding the mechanism and evaluation of these inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Benzothiazole PI3K Inhibitor (e.g., Compound 11) Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, is a common target for benzothiazole inhibitors.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection & Analysis A 1. Prepare Reagents: Kinase, Substrate, ATP C 3. Combine Kinase, Substrate, and Inhibitor in Microplate A->C B 2. Serially Dilute Benzothiazole Inhibitor B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at Room Temperature D->E F 6. Stop Reaction and Develop Signal (e.g., Luminescence, Fluorescence) E->F G 7. Measure Signal with Plate Reader F->G H 8. Calculate % Inhibition and Determine IC50 G->H

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

SAR_Logic cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_activity Biological Activity Core Benzothiazole Core R1 Modification at R1 (e.g., Morpholine) Core->R1 Influences R2 Modification at R2 (e.g., Phenylurea) Core->R2 Influences Activity Changes in Kinase Inhibitory Activity (IC50) R1->Activity R2->Activity

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies for developing potent benzothiazole inhibitors.

Conclusion

The benzothiazole scaffold serves as a versatile platform for the design of potent and selective kinase inhibitors. As demonstrated by the examples of a PI3Kβ-selective inhibitor, a dual CK2/GSK3β inhibitor, and a p38α inhibitor, modifications to the core structure allow for the targeting of diverse kinases involved in critical disease pathways. The lack of publicly available data on this compound highlights the ongoing need for comprehensive profiling of novel chemical entities. The methodologies and comparative data presented in this guide offer a framework for the evaluation and prioritization of new benzothiazole derivatives in drug discovery pipelines. Future research should focus on expanding the library of characterized benzothiazole inhibitors and conducting detailed structure-activity relationship studies to unlock the full therapeutic potential of this promising chemical class.

References

A Head-to-Head Comparison of Benzothiazole Derivatives in Anticancer Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a cornerstone scaffold in the development of novel anticancer agents.[1] Its derivatives have demonstrated a broad spectrum of potent biological activities, showing efficacy against a multitude of cancer cell lines.[2][3] The versatility of the benzothiazole ring allows for substitutions at various positions, significantly influencing the compound's cytotoxic activity and mechanism of action.[4] This guide provides a comparative analysis of various benzothiazole derivatives, supported by experimental data, to aid researchers in oncology drug discovery.

Quantitative Efficacy Against Cancer Cell Lines

The in vitro cytotoxic activity of benzothiazole derivatives is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from numerous studies are summarized below. These values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower values indicate greater potency.

Table 1: Comparative Anticancer Activity of Various Benzothiazole Derivatives
Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)
Fluorinated 2-Arylbenzothiazoles 3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[1]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
Thiourea Derivatives N-bis-benzothiazolyl thiocarbamide derivative 3U-937 (Leukemia)16.23 ± 0.81[1][5]
Semicarbazone Derivatives Indole based hydrazine carboxamide scaffold 12HT-29 (Colon)0.015[1]
2-hydroxybenzylidene containing semicarbazide 10MDA-MB-231 (Breast)0.24 - 0.92[1]
Hydrazine Derivatives Hydrazine based benzothiazole 11HeLa (Cervical)2.41[5]
COS-7 (Kidney Fibroblast)4.31[5]
Benzamide Based Derivatives Substituted methoxybenzamide benzothiazole 41Multiple Cell Lines1.1 - 8.8[6]
Substituted chloromethylbenzamide benzothiazole 42Multiple Cell Lines1.1 - 8.8[6]
Pyridine Based Derivatives Substituted bromopyridine acetamide benzothiazole 29SKRB-3 (Breast)0.0012[5]
SW620 (Colon)0.0043[5]
A549 (Lung)0.044[5]
HepG2 (Liver)0.048[5]
Thiazolidinone Derivatives Nitrobenzylidene containing thiazolidine derivative 54MCF7 (Breast)0.036[5]
HEPG2 (Liver)0.048[5]
Indole Based Derivatives Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[5]
H460 (Lung)0.29[5]
A549 (Lung)0.84[5]
MDA-MB-231 (Breast)0.88[5]
Urea Derivatives Urea benzothiazole 5660 Cancer Cell Lines0.38 (Average GI50)[5]
Styryl Derivatives Nitro-styryl containing benzothiazole 57Pancreatic Cancer Cells27 ± 0.24[5]
Fluorostyryl benzothiazole 58Pancreatic Cancer Cells35 ± 0.51[5]

Mechanisms of Anticancer Action

Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes involved in cancer cell proliferation and survival.[2] Key mechanisms include:

  • Inhibition of Kinases: Many benzothiazole derivatives act as inhibitors of various protein kinases, such as tyrosine kinases, which are crucial for cancer cell signaling and growth.[4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[2][7]

  • Cell Cycle Arrest: Benzothiazole derivatives have been shown to arrest the cell cycle at different phases (e.g., G2/M phase), thereby preventing cancer cell division and proliferation.[2][7]

  • DNA Interaction: Some derivatives can interact with DNA, leading to DNA damage and subsequent cell death.[2]

  • Tubulin Polymerization Inhibition: Certain benzothiazole compounds can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process essential for cell division.[7]

  • CYP1A1 Induction: Some benzothiazole scaffolds exhibit antitumor activity through the induction of the cytochrome P450 enzyme CYP1A1, which can metabolize the compounds into reactive metabolites that are toxic to cancer cells.[2]

Experimental Protocols

The evaluation of the anticancer properties of benzothiazole derivatives typically involves a series of in vitro assays. A standard experimental workflow is outlined below.

General Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Culture B Compound Treatment A->B C Cytotoxicity Assay (e.g., MTT) B->C D Data Analysis (IC50 Determination) C->D E Cell Cycle Analysis (Flow Cytometry) D->E For promising compounds F Apoptosis Assay (e.g., Annexin V) D->F For promising compounds G Western Blot (Protein Expression) D->G For promising compounds

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

Detailed Methodology: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the treatment period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[1]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[1]

Signaling Pathways

The anticancer activity of many benzothiazole derivatives culminates in the induction of apoptosis. A simplified representation of a common signaling pathway leading to apoptosis is depicted below.

G cluster_pathway Apoptosis Induction Pathway Benzothiazole Benzothiazole Derivative Upstream Upstream Signaling (e.g., Kinase Inhibition, DNA Damage) Benzothiazole->Upstream Bcl2 Modulation of Bcl-2 Family Proteins Upstream->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction by benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the anticancer activity of benzothiazole derivatives. Key findings from various studies include:

  • The nature and position of substituents on the benzothiazole ring and any appended phenyl rings significantly influence cytotoxic activity.[1][4]

  • The introduction of specific functional groups, such as fluoro and methoxy moieties, can enhance anticancer efficacy.[1]

  • For instance, the incorporation of a fluorine atom at the 7th position of some derivatives has been shown to enhance cytotoxicity.[5][8]

  • The presence of a pyrazole moiety has also been found to significantly enhance antitumor activity.[5][6]

  • In some series, the presence of multiple chlorine atoms in the compound correlated with higher activity.[8]

Conclusion

Benzothiazole derivatives represent a highly promising and versatile class of compounds in the landscape of anticancer drug discovery. The extensive research into their synthesis and biological evaluation has revealed potent activity against a wide array of cancer cell lines, operating through diverse mechanisms of action. The continued exploration of the benzothiazole scaffold, guided by structure-activity relationship studies, holds significant potential for the development of novel and more effective cancer therapies. Further head-to-head comparisons using standardized protocols will be invaluable in identifying the most promising candidates for clinical development.[9]

References

Comparative Analysis of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and Structurally Related Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activity of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and its structural isomer, Riluzole, along with other relevant compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their relative performance based on available experimental data.

While specific assay results for this compound are limited in publicly accessible literature, a comprehensive comparison can be drawn from the extensive research on its close analogue, Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine), and other 2-aminobenzothiazole derivatives. The primary mechanism of action for this class of compounds involves the modulation of voltage-gated sodium channels, which plays a crucial role in their neuroprotective and anticonvulsant properties.

Quantitative Data Summary

The following tables summarize the in vitro activity of Riluzole and its analogues on voltage-gated sodium channels, as well as the enzyme inhibitory activity of other relevant 2-aminobenzothiazole derivatives.

Table 1: Inhibition of Voltage-Gated Sodium Channels (hNav1.4) by Riluzole and Analogues

CompoundStructureIC50 (µM) at 1 HzIC50 (µM) at 10 HzReference
Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine)36.3 ± 5.419.5 ± 2.9[1]
6-Trifluoromethyl Analogue41.7 ± 6.321.4 ± 3.2[1]
6-Isopropyl Analogue61.7 ± 9.333.5 ± 5.0[1]
2-Piperazine Analogue of Riluzole55.0 ± 8.325.1 ± 3.8[1]

Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives

CompoundTarget EnzymeIC50 (nM)Reference
Compound 4f (a benzothiazole derivative)Acetylcholinesterase (AChE)23.4 ± 1.1[2]
Compound 4f (a benzothiazole derivative)Monoamine Oxidase B (MAO-B)40.3 ± 1.7[2]
Tacrine (Reference Inhibitor)Acetylcholinesterase (AChE)Not specified in this study[2]
Selegiline (Reference Inhibitor)Monoamine Oxidase B (MAO-B)Not specified in this study[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Whole-Cell Patch-Clamp Assay for Sodium Channel Inhibition

This protocol is adapted from studies on Riluzole and its analogues.[1]

Objective: To determine the inhibitory effect of test compounds on voltage-gated sodium channels (e.g., hNav1.4) expressed in a suitable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the target sodium channel.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH).

  • Test compounds dissolved in DMSO and then diluted in the external solution to final concentrations.

  • Patch-clamp rig with amplifier and data acquisition system.

Procedure:

  • Culture cells to 70-80% confluency.

  • Harvest cells and plate them onto glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Form a giga-ohm seal between a borosilicate glass pipette filled with the internal solution and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -120 mV.

  • Elicit sodium currents by depolarizing voltage steps. To assess use-dependent inhibition, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz).

  • Perfuse the cell with the test compound at various concentrations and repeat the voltage-step protocol.

  • Wash out the compound with the external solution to check for reversibility.

  • Analyze the peak inward current amplitude to determine the percentage of inhibition at each concentration and calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard method for screening AChE inhibitors.[4][5]

Objective: To measure the ability of a test compound to inhibit the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Acetylthiocholine (ATCh) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Assay Buffer (e.g., phosphate buffer, pH 8.0).

  • Test compounds and a reference inhibitor (e.g., Tacrine).

  • 96-well microplate and a microplate reader.

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or reference inhibitor to the appropriate wells.

  • Add the AChE enzyme solution to all wells except the blank.

  • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCh substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed time period (endpoint assay).

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.

G Mechanism of Voltage-Gated Sodium Channel Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Na_channel Voltage-Gated Sodium Channel (Nav) Na_ion_in Na+ Na_channel->Na_ion_in Reduced_Na_influx Reduced Na+ Influx Na_channel->Reduced_Na_influx Na_ion_out Na+ Na_ion_out->Na_channel Influx Depolarization Membrane Depolarization Depolarization->Na_channel Opens Blocker 2-Aminobenzothiazole (e.g., Riluzole) Blocker->Na_channel Blocks Pore Reduced_Excitability Decreased Neuronal Excitability Reduced_Na_influx->Reduced_Excitability

Caption: Inhibition of voltage-gated sodium channels by 2-aminobenzothiazole derivatives.

G Workflow for Acetylcholinesterase (AChE) Inhibition Assay Start Start Prep_Reagents Prepare Reagents (AChE, ATCh, DTNB, Test Compound) Start->Prep_Reagents Dispense Dispense Reagents into 96-well Plate Prep_Reagents->Dispense Incubate Incubate with Test Compound Dispense->Incubate Add_Substrate Add Substrate (ATCh) to Initiate Reaction Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Experimental workflow for the AChE inhibition assay.

References

The Impact of Fluorination on the Efficacy of Benzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A common strategy to enhance the therapeutic potential of these compounds is the introduction of fluorine atoms into their structure. Fluorine's unique properties, such as its high electronegativity, small size, and ability to increase metabolic stability and binding affinity, make it a valuable tool in drug design.[3][4] This guide provides a comparative analysis of fluorinated and non-fluorinated benzothiazoles, supported by experimental data, to elucidate the effects of fluorination on their biological efficacy.

Efficacy Comparison: Fluorinated vs. Non-Fluorinated Benzothiazoles

The incorporation of fluorine into the benzothiazole scaffold has been shown to significantly modulate its biological activity. The position and number of fluorine substituents can have a profound impact on the compound's potency and selectivity.[5][6]

Anticancer Activity

Fluorination has been a particularly successful strategy in enhancing the anticancer properties of benzothiazoles. Studies have consistently demonstrated that fluorinated derivatives can exhibit superior cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts.[6][7]

Table 1: Comparison of In Vitro Anticancer Activity of Fluorinated and Non-Fluorinated Benzothiazole Derivatives

CompoundStructureCell LineGI₅₀ (µM)Reference
Non-Fluorinated
2-(4-Aminophenyl)benzothiazoleNon-fluorinated parent compoundMCF-7 (Breast)>10[7]
MDA-MB-468 (Breast)>10[7]
Fluorinated
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleFluorine at position 5MCF-7 (Breast)<0.001[7]
MDA-MB-468 (Breast)<0.001[7]
3-(5-Fluorobenzo[d]thiazol-2-yl)phenolFluorine at position 5MCF-7 (Breast)0.57[8]
4-(5-Fluorobenzo[d]thiazol-2-yl)phenolFluorine at position 5MCF-7 (Breast)0.4[8]

GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.

Antimicrobial Activity

The influence of fluorination extends to the antimicrobial activity of benzothiazoles. While comprehensive comparative data is less abundant than in anticancer studies, the general consensus is that the electron-withdrawing nature of fluorine can enhance antimicrobial potency.[9]

Key Signaling Pathways Affected by Benzothiazoles

Benzothiazole derivatives exert their biological effects by modulating various cellular signaling pathways. The introduction of fluorine can enhance the interaction with key proteins in these pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers. Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing this pathway.[10]

PI3K_AKT_Pathway Benzothiazole Fluorinated Benzothiazole PI3K PI3K Benzothiazole->PI3K Inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Inhibition of the PI3K/AKT signaling pathway by fluorinated benzothiazoles.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor progression. Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[11]

STAT3_Pathway Benzothiazole Fluorinated Benzothiazole STAT3 STAT3 Benzothiazole->STAT3 Inhibits IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK JAK->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

Caption: Inhibition of the STAT3 signaling pathway by fluorinated benzothiazoles.

Experimental Protocols

The following are summaries of common experimental protocols used to evaluate the efficacy of benzothiazole derivatives.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Experimental Workflow:

MTT_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of benzothiazole derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for a typical MTT cell proliferation assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated and non-fluorinated benzothiazole derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The GI₅₀ or IC₅₀ values are then calculated.[12]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the effect of benzothiazole derivatives on protein expression levels in signaling pathways.

Methodology:

  • Protein Extraction: Cells are treated with the benzothiazole compounds, and then total protein is extracted.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated AKT or total STAT3).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured.[13]

Conclusion

The strategic incorporation of fluorine into the benzothiazole scaffold is a powerful and effective method for enhancing its therapeutic efficacy, particularly in the context of anticancer drug discovery. The data consistently demonstrates that fluorinated benzothiazoles can exhibit significantly greater potency than their non-fluorinated analogs. This is often attributed to improved metabolic stability, increased binding affinity to target proteins, and altered electronic properties that favor biological interactions. The ability of these compounds to modulate key signaling pathways, such as the PI3K/AKT and STAT3 pathways, underscores their potential as targeted therapeutic agents. Further research focusing on the structure-activity relationships of fluorinated benzothiazoles will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

A Comparative Analysis of In Silico and In Vitro Efficacy of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzothiazole derivatives have emerged as a prominent scaffold, demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of the in silico and in vitro activities of compounds structurally related to 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, a molecule of significant interest. Due to the limited direct studies on this specific compound, this report focuses on its close analog, 2-amino-6-trifluoromethoxy benzothiazole, and the broader class of benzothiazole derivatives. The following sections detail the computational predictions and laboratory-validated activities of these compounds, offering insights into their therapeutic potential and mechanisms of action.

Quantitative Data Summary

The following tables summarize the in silico molecular docking scores and in vitro biological activities of various benzothiazole derivatives against different protein targets and cell lines. This data provides a clear comparison of the binding affinities and potencies of the studied compounds.

Table 1: In Silico Molecular Docking Data of Benzothiazole Derivatives

Target Protein (PDB ID)Benzothiazole DerivativeDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
HER2Compound 2-10.4--
HER2Compound 3-9.9--
p56lck (1QPC)Compound 1Identified as competitive inhibitorDasatinib-
VEGFR-2Compound 7-173.88 (MolDock)Sorafenib-156.35 (MolDock)

Table 2: In Vitro Anticancer Activity of Benzothiazole Derivatives

Compound/Derivative NameCancer Cell LineAssay TypeIC50 (µM)
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)MTT0.0012[1]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)MTT0.0043[1]
Substituted bromopyridine acetamide benzothiazoleA549 (Lung)MTT0.044[1]
2-substituted benzothiazole derivative AHepG2 (Hepatocellular Carcinoma)MTT56.98 (24h), 38.54 (48h)[2][3]
2-substituted benzothiazole derivative BHepG2 (Hepatocellular Carcinoma)MTT59.17 (24h), 29.63 (48h)[2][3]
Benzothiazole derivative 4aPANC-1 (Pancreatic)MTT27±0.24[4]
Benzothiazole derivative 4bPANC-1 (Pancreatic)MTT35±0.51[4]
Gemcitabine (Reference)PANC-1 (Pancreatic)MTT52±0.72[4]

Table 3: In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives

CompoundTargetAssayActivity
2-amino-6-trifluoromethoxy benzothiazole schiff basesCOX-2, JNK, TNF-α, NF-kBImmunohistochemistryReduced expression[5]
Benzothiazole derivative 8h-Carrageenan-induced paw edema57.35% inhibition[6]
Indomethacin (Reference)-Carrageenan-induced paw edema-

Experimental Protocols

Detailed methodologies for the key in silico and in vitro experiments are provided below to ensure reproducibility and facilitate further research.

In Silico Molecular Docking Protocol

Molecular docking studies are crucial for predicting the binding affinity and interaction of a ligand with its target protein.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., HER2, COX-2) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed, and polar hydrogens are added to the protein structure.

    • The 3D structures of the benzothiazole derivatives are sketched using molecular modeling software and optimized for energy minimization.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • Docking is performed using software such as AutoDock or Molegro Virtual Docker.[7] The software explores possible binding conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose based on the docking score and the pattern of interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.

In Vitro Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8] The amount of formazan produced is proportional to the number of living cells.[8]

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

    • Compound Treatment: Cells are treated with serial dilutions of the benzothiazole compounds and incubated for 48-72 hours.[1]

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours.[1]

    • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[1]

    • Absorbance Measurement: The absorbance is measured at 570 nm.[1]

    • Data Analysis: The percentage of cell viability is calculated relative to control cells, and the IC50 value is determined.[1][8]

2. LDH Assay for Cytotoxicity

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After treatment, the plate is centrifuged, and the cell culture supernatant is collected.[8]

    • LDH Reaction: The supernatant is transferred to a new plate, and the LDH reaction mixture is added.[8]

    • Incubation: The plate is incubated in the dark at room temperature.[8]

    • Absorbance Measurement: Absorbance is measured at the recommended wavelength.[8]

    • Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control of completely lysed cells.[8]

3. Apoptosis Detection by Flow Cytometry

This technique is used to quantify the percentage of cells undergoing apoptosis.

  • Protocol:

    • Cell Treatment: Cells are treated with the test compounds.[8]

    • Cell Harvesting: Both adherent and floating cells are harvested and washed with cold PBS.[8]

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[1]

    • Incubation: The cells are incubated in the dark.[8]

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.[1][8]

4. ELISA for Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of inflammatory markers such as IL-6 and TNF-α.

  • Protocol:

    • Mouse monocyte macrophages (RAW264.7) are treated with the benzothiazole compounds.[9]

    • The cell culture supernatants are collected.

    • The levels of IL-6 and TNF-α in the supernatants are measured using specific ELISA kits according to the manufacturer's instructions.[9]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of benzothiazole derivatives.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Ras Ras HER2->Ras HER3 HER3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The HER2 signaling pathway, which promotes cell proliferation and survival.[10][11][12][13][14]

COX_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Stomach_Protection Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Protection Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain

Caption: The COX inflammatory pathway, showing the roles of COX-1 and COX-2.[15][16][17][18][19]

Experimental_Workflow Synthesis Synthesis of Benzothiazole Derivatives InSilico In Silico Screening (Molecular Docking) Synthesis->InSilico InVitro In Vitro Assays (Anticancer, Anti-inflammatory) Synthesis->InVitro Lead_Optimization Lead Compound Identification & Optimization InSilico->Lead_Optimization InVitro->Lead_Optimization

Caption: A general experimental workflow for the development of benzothiazole derivatives.

References

Benchmarking 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole) Against Standard-of-Care in Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, known clinically as Riluzole, against other standard-of-care treatments for Amyotrophic Lateral Sclerosis (ALS). Riluzole, while being a cornerstone of ALS therapy for over two decades, is continuously evaluated against emerging therapeutic options.[1] This document summarizes key performance data from preclinical and clinical studies, details relevant experimental protocols, and visualizes complex biological and procedural information to aid in research and development efforts.

Executive Summary

Riluzole is an established neuroprotective agent that has demonstrated a modest but significant impact on slowing the progression of ALS.[1][2][3] Its primary mechanism is believed to involve the modulation of glutamate neurotransmission and the stabilization of voltage-gated sodium channels.[4] This guide compares its efficacy and safety profile with more recently approved treatments, namely Edaravone and Tofersen, which target different aspects of ALS pathology. While Riluzole offers a survival benefit of several months, newer agents have shown effects on functional decline and specific genetic subtypes of the disease.[2][5][6] The following sections provide detailed data and methodologies to facilitate a thorough comparative analysis.

Comparative Efficacy of Approved ALS Therapies

The following table summarizes the primary efficacy outcomes for Riluzole, Edaravone, and Tofersen based on pivotal clinical trial data and real-world evidence.

Therapeutic Agent Mechanism of Action Primary Efficacy Endpoint(s) Key Efficacy Results
Riluzole Glutamate release inhibitor, voltage-gated sodium channel blockerSurvival- Modest increase in median survival of 2-3 months in original clinical trials.[2][3] - Real-world evidence suggests a more substantial median survival benefit of 6 to 19 months.[2][3] - A dose-ranging study showed a 35% reduction in mortality at a dose of 100 mg/day.[7][8]
Edaravone Antioxidant, free radical scavengerChange in ALS Functional Rating Scale-Revised (ALSFRS-R) score- Slowed the decline in ALSFRS-R scores by 33% compared to placebo over 24 weeks in a pivotal trial (a difference of 2.49 points).[9][10] - Post-hoc analyses have shown a reduction in ALSFRS-R score loss in patients with both preserved and reduced forced vital capacity.[5]
Tofersen Antisense oligonucleotide targeting SOD1 mRNAChange in plasma neurofilament light chain (NfL) levels (surrogate marker)- Approved under an accelerated pathway based on a reduction in plasma NfL.[11] - Early initiation of treatment slowed the decline in clinical function, respiratory function, and muscle strength over 12 months.[12][13] - Long-term data show a slower decline in ALSFRS-R scores (-9.9 points with early initiation vs. -13.5 with delayed initiation).[14]

Comparative Safety and Tolerability

This table outlines the most common adverse events associated with each of the standard-of-care therapies for ALS.

Therapeutic Agent Common Adverse Events (≥10% and more frequent than placebo) Serious Adverse Events of Note
Riluzole Asthenia, nausea, dizziness, decreased lung function, abdominal pain.- Reversible hepatotoxicity (elevated liver enzymes).[3][4]
Edaravone Contusion (bruising) (15%), gait disturbance (13%), headache (10%).[15][16]- Hypersensitivity reactions, including anaphylaxis.[15][16] - Allergic reactions to sodium bisulfite, an ingredient in the formulation.[15][16][17]
Tofersen Pain (procedural, back, extremity), fatigue, arthralgia (joint pain), increased cerebrospinal fluid (CSF) white blood cells, myalgia (muscle pain).[11]- Myelitis (spinal cord inflammation), radiculitis, papilledema (optic disc swelling), elevated intracranial pressure, and aseptic meningitis.[11][18][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of key experimental protocols relevant to the benchmarking of ALS therapies.

Preclinical Evaluation in SOD1-G93A Mouse Model

The SOD1-G93A transgenic mouse is a widely used animal model that recapitulates key features of ALS, including progressive motor neuron loss and paralysis.[20][21]

  • Objective: To assess the efficacy of a test compound on disease onset, progression, and survival.

  • Methodology:

    • Animal Model: SOD1-G93A transgenic mice and non-transgenic littermates as controls.[22]

    • Treatment Administration: The test compound is administered at a predetermined dose and frequency, typically starting before or at the onset of symptoms (around 8-12 weeks of age).[20]

    • Endpoint Monitoring:

      • Motor Function: Assessed weekly using tests such as the rotarod performance (measuring latency to fall) and grip strength.[22][23]

      • Disease Onset: Defined as the age at which peak body weight is lost or a specific motor deficit is first observed.

      • Survival: Monitored until the humane endpoint, typically defined by the inability of the mouse to right itself within 30 seconds.[20]

    • Histological Analysis: Spinal cord tissue is collected post-mortem to quantify motor neuron loss and assess markers of neuroinflammation (e.g., astrocyte and microglia activation).[22]

In Vitro Glutamate Excitotoxicity Assay

This assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced cell death, a key pathological mechanism in ALS.[24][25][26]

  • Objective: To determine if a test compound can protect neurons from excitotoxicity.

  • Methodology:

    • Cell Culture: Primary cortical neurons or human iPSC-derived neurons are cultured in 96-well plates.[26][27]

    • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound for a specified period (e.g., 24 hours).[24][25]

    • Glutamate Challenge: A toxic concentration of L-glutamate is added to the culture medium to induce excitotoxicity.[24][27]

    • Viability Assessment: After an incubation period (e.g., 24-48 hours), cell viability is measured using assays such as:[27]

      • LDH Release Assay: Measures lactate dehydrogenase released from damaged cells.[24][25]

      • Caspase Activation Assay: Detects apoptosis.[24][25]

      • ATP-based Viability Assay (e.g., CellTiter-Glo): Quantifies the number of viable cells.

    • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Clinical Trial Design for ALS Therapeutics

The design of clinical trials in ALS is guided by regulatory agencies like the FDA to ensure the robust evaluation of new therapies.[28][29][30][31][32]

  • Objective: To assess the safety and efficacy of an investigational drug for the treatment of ALS.

  • Methodology:

    • Study Design: Typically randomized, double-blind, placebo-controlled trials.[29] The FDA encourages designs that minimize placebo exposure, such as time-to-event trials or adaptive designs.[29][32]

    • Patient Population: Inclusion criteria often specify a diagnosis of definite or probable ALS, a certain disease duration, and a baseline level of respiratory function (e.g., % predicted forced vital capacity).[10] The FDA recommends broader inclusion criteria to accelerate drug development.[28][29]

    • Efficacy Endpoints:

      • Primary: Often the change from baseline in the ALSFRS-R total score over a defined period (e.g., 24-48 weeks).[10] Survival (time to death or tracheostomy) is also a key primary endpoint.

      • Secondary: May include measures of respiratory function (slow vital capacity), muscle strength (hand-held dynamometry), and quality of life.

    • Biomarkers: Exploratory biomarkers, such as plasma neurofilament light chain (NfL), are increasingly incorporated to provide evidence of target engagement and neurodegeneration.[32]

    • Statistical Analysis: The primary analysis is typically performed on the intent-to-treat population, with statistical methods appropriate for longitudinal data.

Visualizations: Pathways and Processes

The following diagrams, rendered using Graphviz, illustrate key concepts in ALS therapeutics and clinical development.

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization & Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Riluzole Riluzole Riluzole->Na_Channel Inhibits

Caption: Mechanism of action for Riluzole in mitigating glutamate-mediated excitotoxicity.

ALS_Trial_Workflow cluster_setup Trial Setup & Initiation cluster_treatment Treatment Phase cluster_analysis Data Analysis & Outcome A Protocol Design & FDA Guidance Review B Patient Screening & Informed Consent A->B C Baseline Assessment (ALSFRS-R, FVC, NfL) B->C D Randomization (Drug vs. Placebo) C->D E Double-Blind Treatment (e.g., 24-48 Weeks) D->E F Regular Follow-up Visits (Efficacy & Safety Monitoring) E->F G Primary Endpoint Analysis (e.g., Change in ALSFRS-R) F->G End of Study I Open-Label Extension (Optional) F->I After Primary Study H Secondary & Biomarker Analysis G->H

Caption: Generalized workflow for a randomized controlled clinical trial in ALS.

ALS_Therapeutic_Targets cluster_targets Therapeutic Targets cluster_drugs Standard-of-Care Drugs ALS ALS Pathogenesis T1 Glutamate Excitotoxicity ALS->T1 T2 Oxidative Stress ALS->T2 T3 SOD1 Protein Aggregation ALS->T3 T4 Neuroinflammation ALS->T4 D1 Riluzole D1->T1 Modulates D2 Edaravone D2->T2 Reduces D3 Tofersen D3->T3 Inhibits Synthesis

Caption: Key pathogenic mechanisms in ALS and the targets of current standard-of-care drugs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine was not publicly available at the time of this publication. The following procedures are based on general best practices for the disposal of hazardous laboratory chemical waste and information from SDSs of structurally similar compounds, such as halogenated aromatic amines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before proceeding with any disposal.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is essential to handle the chemical with appropriate safety measures. Given its structure as a halogenated aromatic amine, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.[1][2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4]

  • Body Protection: A lab coat, long pants, and closed-toe shoes.[2]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2][5]

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in the disposal process.

  • Waste Classification: Treat this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves, and empty containers) as hazardous chemical waste.[6][7]

  • Segregation: Collect this waste in a designated container, separate from other waste streams. Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6][8][9] Halogenated and non-halogenated solvent wastes should also be kept separate.[10]

Waste Collection and Containerization

The selection and labeling of waste containers are critical for safe storage and disposal.

  • Container Requirements:

    • Use a container that is chemically compatible with the waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.[11][12]

    • The container must be in good condition, with no leaks or cracks, and have a tightly fitting screw cap.[13][14]

    • Do not use beakers, flasks, or other labware with stoppers or parafilm for waste accumulation.[11][12]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste."[8][13]

    • Clearly list all chemical constituents and their approximate percentages.[14]

    • Indicate the accumulation start date (the date the first drop of waste is added).[13]

    • Include the name of the principal investigator and the laboratory location.[14]

Quantitative Guidelines for Hazardous Waste Storage

ParameterGuideline
Container Fill Level Do not fill beyond 90% capacity to allow for vapor expansion and prevent spills.[15] Leave at least two inches of headspace for containers larger than a quart.[13]
Storage Limit in Lab Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[6]
Satellite Accumulation Area (SAA) Storage Time Partially filled containers may remain for up to one year. Full containers must be removed within three days.[8]

Detailed Disposal Protocol

Follow this step-by-step protocol for the safe disposal of this compound.

Experimental Protocol for Disposal:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Perform all waste handling inside a certified chemical fume hood.

  • Waste Collection:

    • For solid waste (unused chemical, contaminated solids), carefully place it into the designated hazardous waste container.

    • For solutions containing the compound, pour the liquid waste into the designated liquid hazardous waste container using a funnel to prevent spillage.[15]

    • Keep the waste container closed at all times except when adding waste.[6][13]

  • Container Rinsing:

    • For empty containers that held this compound, they must be properly rinsed.

    • The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[6]

    • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[6]

    • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as non-hazardous waste or recycling, in accordance with institutional policy.[6][14]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[8]

    • Ensure the SAA is in a cool, dry, and well-ventilated location, away from heat or ignition sources.

    • Use secondary containment (e.g., a tub or basin) for liquid waste containers to contain any potential leaks.[13][16]

  • Arranging for Pickup:

    • Once the waste container is full or nearing the storage time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal service.[10]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Minor Spills (<1 Liter and Low Hazard):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, confine the spill with absorbent materials (e.g., vermiculite, sand, or commercial spill pads).[17][18]

    • Work from the outside of the spill inward to prevent spreading.

    • Collect the absorbed material using a scoop and place it in a sealed, labeled container for hazardous waste disposal.[17][19]

    • Clean the spill area with soap and water.

    • Report the incident to your supervisor.[20]

  • Major Spills (>1 Liter or High Hazard):

    • Evacuate the laboratory immediately and secure the area.[17]

    • Alert your supervisor and contact your institution's EHS or emergency response team.[17]

    • Provide them with information about the spilled chemical.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Workflow Diagram

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe waste_gen Generate Waste: - Unused Chemical - Contaminated Materials - Empty Containers ppe->waste_gen segregate Segregate Waste (Treat as Hazardous) waste_gen->segregate spill Accidental Spill? waste_gen->spill containerize Use Labeled, Compatible Hazardous Waste Container segregate->containerize storage Store in Secondary Containment in Satellite Accumulation Area (SAA) containerize->storage full Container Full or Storage Time Limit Reached? storage->full full->storage No pickup Arrange for Pickup by EHS or Licensed Contractor full->pickup Yes end End: Proper Disposal pickup->end spill->segregate No spill_proc Follow Emergency Spill Procedures spill->spill_proc Yes spill_proc->segregate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine, tailored for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the following personal protective equipment is mandatory. This is based on the safety data sheet which indicates the substance can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

PPE CategorySpecific Requirement
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side-shields, or chemical safety goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved shirts, and long pants to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.

Experimental Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe Before entering lab handling Chemical Handling ppe->handling In fume hood disposal Waste Disposal handling->disposal Segregate waste decon Decontamination disposal->decon Clean work area

Caption: A workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.